Product packaging for 3-Butynoic Acid(Cat. No.:CAS No. 2345-51-9)

3-Butynoic Acid

货号: B1194593
CAS 编号: 2345-51-9
分子量: 84.07 g/mol
InChI 键: KKAHGSQLSTUDAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-butynoic acid is a monocarboxylic acid consisting of acetylene carrying a carboxymethyl group. It is a monocarboxylic acid and a terminal acetylenic compound. It is a conjugate acid of a 3-butynoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O2 B1194593 3-Butynoic Acid CAS No. 2345-51-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

but-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAHGSQLSTUDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178001
Record name 3-Butynoic acid
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2345-51-9
Record name 3-Butynoic acid
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Record name 3-Butynoic acid
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Record name 3-Butynoic acid
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Record name 3-Butynoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Butynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 3-butynoic acid, a valuable building block in organic synthesis. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical processes.

Synthesis of this compound

Two principal methods for the synthesis of this compound are prevalent in the literature: the oxidation of 3-butyn-1-ol and the carboxylation of propargyl halides. Each method offers distinct advantages and is suited for different laboratory settings and scales.

Oxidation of 3-Butyn-1-ol

This method provides a direct route to this compound from a commercially available starting material. The protocol outlined below is a modification of a previously reported procedure, employing sodium periodate as the primary oxidant in the presence of a catalytic amount of sodium dichromate.[1]

Experimental Protocol:

  • A 500 mL single-neck round-bottom flask equipped with a magnetic stirrer is charged with 135 mL of deionized water and cooled in an ice bath.

  • To the cooled water, 0.170 mL (2.5 mmol) of 70% nitric acid, 0.15 g (0.5 mmol) of sodium dichromate dihydrate (Na₂Cr₂O₇ · 2H₂O), and 34.2 g (160 mmol) of sodium periodate (NaIO₄) are added sequentially. The mixture is stirred vigorously for 15 minutes.[1]

  • In a separate beaker, 3.50 g (50 mmol) of 3-butyn-1-ol is diluted with 135 mL of chilled deionized water.[1]

  • The diluted 3-butyn-1-ol solution is added slowly to the reaction flask.

  • The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

  • Upon completion, the mixture is filtered to remove insoluble salts.

  • The aqueous phase is extracted five times with 80 mL portions of diethyl ether.

  • The combined organic fractions are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator, yielding an orange viscous liquid.[1]

  • The crude product is washed three times with 200 mL of pentane and further concentrated to afford this compound as an off-white solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material3-Butyn-1-ol[1]
Yield52% (2.19 g)[1]
PurityNot specified
¹H NMR (500 MHz, CDCl₃)δ 3.38 (d, J = 2.7 Hz, 2H), 2.25 (t, J = 2.7 Hz, 1H)[1]
¹³C NMR (125 MHz, CDCl₃)δ 173.8, 74.8, 72.4, 25.6[1]

Reaction Scheme:

Oxidation_of_3_Butyn_1_ol cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Butyn-1-ol 3-Butyn-1-ol This compound This compound 3-Butyn-1-ol->this compound Oxidation NaIO4 NaIO4 Na2Cr2O7 Na2Cr2O7 HNO3 HNO3

Oxidation of 3-Butyn-1-ol to this compound.
Carboxylation of Propargyl Halides

This approach involves the formation of a Grignard reagent from a propargyl halide, followed by carboxylation with carbon dioxide. A specific protocol is detailed in a Chinese patent, which emphasizes the production of a high-purity product with a simplified purification process.[2]

Experimental Protocol:

  • Under a nitrogen atmosphere, a 1000 mL three-necked flask is charged with 24 g of magnesium shavings and 300 mL of tetrahydrofuran (THF).[3]

  • 120 g of 3-bromopropyne is added dropwise to the flask.

  • The reaction is allowed to proceed for 60 minutes at room temperature.[3]

  • Excess carbon dioxide is bubbled through the reaction mixture, which is then heated to 60°C for 1 to 3 hours.[2][3]

  • After the reaction is complete, the mixture is poured into 200 mL of a cooled, saturated aqueous ammonium chloride solution.[2][3]

  • The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound.[2][3]

  • The crude product is recrystallized from 50 mL of methyl tert-butyl ether, filtered, and dried to obtain the pure crystalline product.[2][3]

Quantitative Data:

ParameterValueReference
Starting Material3-Bromopropyne[3]
Yield70 g[3]
Purity98.3%[2][3]

Reaction Scheme:

Carboxylation_of_Propargyl_Halide cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Propargyl Bromide Propargyl Bromide Propargylmagnesium Bromide Propargylmagnesium Bromide Propargyl Bromide->Propargylmagnesium Bromide Grignard Formation Mg Mg CO2 CO2 This compound This compound Propargylmagnesium Bromide->this compound Carboxylation

Carboxylation of Propargyl Bromide via a Grignard Reagent.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the synthetic route employed and the desired final purity.

Purification Workflow

A general workflow for the purification of this compound involves several key steps, as illustrated in the diagram below.

Purification_Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Quenching/Washing Extraction Extraction Aqueous Workup->Extraction with organic solvent Drying Drying Extraction->Drying e.g., Na2SO4, MgSO4 Concentration Concentration Drying->Concentration Rotary Evaporation Recrystallization Recrystallization Concentration->Recrystallization e.g., MTBE Pure this compound Pure this compound Recrystallization->Pure this compound Isolation

General Purification Workflow for this compound.
Detailed Purification Protocols

Aqueous Workup and Extraction: Following both synthetic routes, an aqueous workup is necessary. For the Grignard-based synthesis, quenching with a saturated ammonium chloride solution is performed.[2][3] For the oxidation route, the reaction mixture is first filtered to remove solid byproducts.[1] Subsequently, the aqueous layer is extracted multiple times with an organic solvent, typically diethyl ether, to isolate the product.[1]

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate to remove residual water.[1][2][3] The solvent is then removed under reduced pressure, a process commonly carried out using a rotary evaporator.

Recrystallization: For obtaining high-purity this compound, recrystallization is the final and most critical step. Methyl tert-butyl ether has been reported as an effective solvent for this purpose, yielding a crystalline solid.[2][3] Alternatively, washing the crude product with a non-polar solvent like pentane can also aid in removing impurities.[1]

Analytical Data

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₄H₄O₂[4][5]
Molecular Weight84.07 g/mol [5]
Melting Point82.0 to 86.0 °C
AppearanceOff-white to yellowish powder/crystal[1][6]
SolubilityChloroform, Methanol (Slightly)[7]
λmax228 nm (in CH₂Cl₂)[8]

Spectroscopic Data:

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ (ppm) 3.38 (d, 2H, J = 2.7 Hz), 2.25 (t, 1H, J = 2.7 Hz)[1]
¹³C NMR (125 MHz, CDCl₃)δ (ppm) 173.8, 74.8, 72.4, 25.6[1]
Mass Spectrum (EI)Available through the NIST WebBook[4]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Butynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butynoic acid, a carboxylic acid containing a terminal alkyne group, is a versatile building block in organic synthesis with emerging significance in biochemical research. Its unique bifunctional nature, possessing both a reactive carboxylic acid and an alkyne moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, functionalized γ-butyrolactones, and other complex organic molecules.[1][2][3][4] Notably, this compound has been identified as an inhibitor of acyl-CoA dehydrogenase, highlighting its potential in metabolic studies and drug development.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as an enzyme inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of reported experimental and predicted data.

PropertyValueSource(s)
Molecular Formula C₄H₄O₂[7][8][9][10][11][12]
Molecular Weight 84.07 g/mol [2][4][7][9][10]
Appearance Off-white to yellowish powder or crystal[7][8]
Melting Point 70-88 °C (range from various sources)[3][7][9]
Boiling Point ~195 °C at 760 mmHg[3][8]
pKa (predicted) 3.62 ± 0.10[3][8]
Solubility Soluble in water, ethanol, ether, chloroform, and methanol (slightly)[3][5][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
¹H NMR δ (ppm) 3.38 (d, 2H), 2.25 (t, 1H)
¹³C NMR δ (ppm) 173.8, 74.8, 72.4, 25.6
Mass Spectrometry Molecular Ion Peak (M⁺) expected at m/z = 84.02
Infrared (IR) Characteristic peaks for C≡C-H, C=O, and O-H stretching

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[13]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)[8][14]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if crystals are large)

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[15]

  • Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[8]

  • For a precise measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[13]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro method with a Thiele tube or a similar apparatus.[16][17]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a small amount (a few milliliters) of the liquid this compound into the small test tube.[18]

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Clamp the thermometer and test tube assembly in a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath.[16]

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16] Record this temperature.

Determination of Solubility

The solubility of this compound in various solvents can be determined through simple qualitative tests.

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Spatula

  • Vortex mixer (optional)

  • Solvents: water, ethanol, diethyl ether, chloroform, methanol

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

  • Observe the mixture. If the solid completely disappears, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

  • If the substance appears to be insoluble, the mixture can be gently warmed to see if solubility increases with temperature.

  • Record the solubility of this compound in each of the tested solvents.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Glass wool

Procedure:

  • Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[19]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[20]

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Spatula

  • Volatile solvent (e.g., methylene chloride or acetone)[7]

Procedure (Thin Film Method):

  • Dissolve a small amount of this compound in a few drops of a volatile solvent.[7]

  • Apply a drop of this solution to the surface of a clean, dry salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum.

Procedure (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

  • Syringe pump or autosampler

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source.[21]

  • The solution may need to be acidified slightly (e.g., with formic acid) to promote protonation for positive ion mode or made slightly basic for negative ion mode.

  • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and any characteristic fragment ions.

Biological Activity and Visualization

This compound has been identified as an inhibitor of acyl-CoA dehydrogenase, a class of enzymes crucial for fatty acid metabolism. This inhibition is a key aspect of its biological activity.

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of this compound on Acyl-CoA Dehydrogenase.

Inhibition_Pathway Substrate Acyl-CoA Enzyme Acyl-CoA Dehydrogenase Substrate->Enzyme Binds to sub_invis Product Enoyl-CoA Enzyme->Product Catalyzes Inactive_Enzyme Inhibited Enzyme prod_invis Inhibitor This compound Inhibitor->Enzyme Binds & Inactivates

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Synthesis Workflow

A common method for the synthesis of this compound involves the reaction of propargyl bromide with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[3][22][23]

Synthesis_Workflow Start Propargyl Bromide + Magnesium Step1 Formation of Grignard Reagent Start->Step1 Step2 Carboxylation with Carbon Dioxide (CO₂) Step1->Step2 Step3 Acidic Workup Step2->Step3 Product This compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented, including structural, physical, and spectral properties, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The visualization of its inhibitory action on acyl-CoA dehydrogenase underscores its potential as a tool for biochemical investigation. As research into the applications of this compound continues to expand, a thorough understanding of its fundamental properties is essential for its effective utilization in the design and synthesis of novel molecules with therapeutic and industrial relevance.

References

3-Butynoic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Butynoic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable chemical intermediate and research tool. This guide provides comprehensive information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

  • IUPAC Name: but-3-ynoic acid[1]

  • CAS Number: 2345-51-9[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C4H4O2[1][2][3]
Molecular Weight 84.07 g/mol [1][2][3]
Appearance Off-white to yellowish powder/crystal[3]
Melting Point 78 - 87 °C[3]
Boiling Point 194.9 °C at 760 mmHg
Density 1.152 g/cm³
Solubility Soluble in water, ethanol, and ether. Water solubility: 100 mg/mL at 25°C.[2]
pKa [1]
LogP 0.094
Flash Point 83 °C
Vapor Pressure 0.186 mmHg at 25°C

Experimental Protocols

Synthesis of this compound from 3-Butyn-1-ol

This protocol is a modified version of a previously reported procedure.

Materials:

  • 3-Butyn-1-ol

  • Nitric acid (HNO3, 70%)

  • Sodium dichromate dihydrate (Na2Cr2O7 · 2H2O)

  • Sodium periodate (NaIO4)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Pentane

  • 500 mL single neck round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 500 mL single neck round bottom flask equipped with a magnetic stirrer, add 135 mL of deionized water.

  • Cool the flask in an ice bath and add 0.170 mL of 70% HNO3, 0.15 g of Na2Cr2O7 · 2H2O, and 34.2 g of NaIO4. Stir the mixture vigorously for 15 minutes.

  • In a separate container, dilute 3.50 g of 3-butyn-1-ol with 135 mL of chilled deionized water.

  • Slowly add the diluted 3-butyn-1-ol to the reaction flask and continue stirring overnight.

  • After the reaction is complete, filter the mixture to remove any insoluble salts.

  • Extract the product from the aqueous phase using five 80 mL portions of diethyl ether.

  • Combine the organic fractions and dry them over anhydrous magnesium sulfate.

  • Concentrate the solution using a rotary evaporator to obtain an orange viscous liquid.

  • Wash the crude product with three 200 mL portions of pentane and further concentrate under rotary evaporation to yield this compound as an off-white solid. The expected yield is approximately 52%.[4]

Biological Activity and Applications

This compound is recognized for its role as an inhibitor of acyl-CoA dehydrogenase.[2][5] This property makes it a useful tool for studying fatty acid metabolism. Additionally, its terminal alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[5] This functionality enables its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

Diagrams

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of this compound on acyl-CoA dehydrogenase in the fatty acid β-oxidation pathway.

Inhibition_Pathway cluster_pathway Fatty Acid β-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Fatty Acyl-CoA->Acyl-CoA_Dehydrogenase trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA_Dehydrogenase->trans-Δ2-Enoyl-CoA This compound This compound This compound->Acyl-CoA_Dehydrogenase Inhibits

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Application in Click Chemistry

This diagram shows a generalized workflow for utilizing this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Click_Chemistry_Workflow 3-Butynoic_Acid This compound (Alkyne) Reaction CuAAC Reaction 3-Butynoic_Acid->Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->Reaction Triazole_Product 1,2,3-Triazole Product Reaction->Triazole_Product

Caption: General Workflow of this compound in Click Chemistry.

References

The Versatile Reactivity of the Alkyne Group in 3-Butynoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the chemical reactivity of the terminal alkyne group in 3-butynoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the key reactions, presents quantitative data, outlines experimental protocols, and visualizes reaction pathways to highlight the utility of this versatile chemical building block.

Introduction to this compound

This compound is a bifunctional organic compound featuring a terminal alkyne and a carboxylic acid group.[1][2] This unique structural combination makes it a valuable precursor in a variety of synthetic applications, ranging from the synthesis of complex organic molecules to the development of pharmaceuticals and advanced materials.[3] The reactivity of the alkyne moiety, in particular, offers a rich landscape for chemical transformations.

Core Reactivity of the Alkyne Group

The chemical behavior of the alkyne in this compound is governed by the high electron density of the carbon-carbon triple bond and the sp-hybridization of the carbon atoms. This results in several key reactivity patterns:

  • Acidity of the Terminal Proton: The sp-hybridized carbon atom of the terminal alkyne exhibits significant s-character, leading to increased acidity of the attached proton compared to alkanes and alkenes.[4][5] This allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[5]

  • Susceptibility to Addition Reactions: The π-bonds of the alkyne are susceptible to attack by various reagents, leading to addition reactions. These can proceed via electrophilic or nucleophilic mechanisms.[4][6][7]

  • Participation in Cycloaddition Reactions: The alkyne can act as a dipolarophile or a participant in other pericyclic reactions to form cyclic compounds.[3][8][9][10]

  • Coordination to Metal Catalysts: The electron-rich triple bond readily coordinates to transition metals, enabling a wide array of catalytic transformations.[11][12][13]

The following sections will delve into specific examples of these reaction classes, providing experimental context and data where available.

Key Reactions of the this compound Alkyne Group

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][14] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3_Butynoic_Acid This compound Triazole 1,2,3-Triazole Derivative 3_Butynoic_Acid->Triazole Azide R-N3 Azide->Triazole Cu_I Cu(I) Cu_I->Triazole catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Experimental Protocol: General Procedure for CuAAC

A general protocol for the copper-catalyzed azide-alkyne cycloaddition involves the reaction of this compound with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including water, t-butanol, or mixtures thereof, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS. Upon completion, the triazole product is typically isolated by extraction and purified by column chromatography or recrystallization.

Reduction of the Alkyne Group

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkene or alkane.

Catalytic Hydrogenation: Complete reduction to butanoic acid is achieved through catalytic hydrogenation over a platinum, palladium, or nickel catalyst.[1][7] This reaction is highly exothermic.

Hydrogenation_Workflow 3_Butynoic_Acid This compound H2_Catalyst H2, Catalyst (Pt, Pd, or Ni) 3_Butynoic_Acid->H2_Catalyst Butanoic_Acid Butanoic Acid H2_Catalyst->Butanoic_Acid

Caption: Workflow for the Catalytic Hydrogenation of this compound.

Quantitative Data: Enthalpy of Hydrogenation

ReactionParameterValue (kJ/mol)MethodPhaseReference
Hydrogenation of this compound to butanoic acidΔrH°-292.0 ± 0.84Calorimetric Hydrogenation (Chyd)SolidFlitcroft and Skinner, 1958; Reanalyzed by Cox and Pilcher, 1970[1]
Cycloaddition and Cyclization Reactions

The alkyne in this compound can participate in various cycloaddition and cyclization reactions to construct cyclic frameworks.

  • Conia-ene Cyclizations: This reaction can be used for the synthesis of functionalized γ-butyrolactones and tetrahydrofurans.[8][9][10]

  • [2+2] Cycloadditions: this compound can be converted to allenoates, which then undergo [2+2] cycloadditions with alkenes.[8][9][10]

  • Metal-Catalyzed Cascade Reactions: In the presence of metal catalysts such as gold(I), this compound can react with dinucleophiles in a cascade process.[11][12] This typically involves an initial cycloisomerization to an alkylidene lactone intermediate, which then reacts further.[11][12]

Metal_Catalyzed_Cascade Alkynoic_Acid This compound Intermediate Alkylidene Lactone Intermediate Alkynoic_Acid->Intermediate Cycloisomerization Metal_Catalyst Metal Catalyst (e.g., Au(I)) Metal_Catalyst->Intermediate catalysis Heterocycle Nitrogen-Containing Heterocycle Intermediate->Heterocycle Dinucleophile Dinucleophile Dinucleophile->Heterocycle

Caption: Gold-Catalyzed Cascade Reaction of this compound with a Dinucleophile.

Other Notable Reactions
  • Phosphine-Catalyzed Synthesis of Coumarins: this compound is a reactant in the phosphine-catalyzed synthesis of highly functionalized coumarins, which are compounds with a range of biological activities.[8][9][10][15]

  • Radical Hydrostannation: This reaction leads to the formation of useful organotin reagents.[8][9][10][15]

  • Hydration: In the presence of mercuric sulfate and dilute sulfuric acid, the alkyne can undergo hydration to form a carbonyl compound.[7]

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, two common methods are reported:

Method 1: Oxidation of 3-Butyn-1-ol

Experimental Protocol:

This method involves the oxidation of 3-butyn-1-ol using sodium dichromate dihydrate and sodium periodate in the presence of nitric acid.[16]

  • To a round bottom flask equipped with a magnetic stirrer and cooled on an ice bath, add deionized water (135 mL), 70% nitric acid (0.170 mL, 2.5 mmol), sodium dichromate dihydrate (0.15 g, 0.5 mmol), and sodium periodate (34.2 g, 160 mmol).[16]

  • Stir the mixture vigorously for 15 minutes.[16]

  • Slowly add a solution of 3-butyn-1-ol (3.50 g, 50 mmol) diluted with chilled deionized water (135 mL) to the flask.[16]

  • Stir the reaction mixture overnight.[16]

  • Filter the mixture to remove insoluble salts.[16]

  • Extract the product from the aqueous phase with diethyl ether (5 x 80 mL).[16]

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield an orange viscous liquid.[16]

  • Wash the crude product with pentane (3 x 200 mL) and further concentrate to obtain this compound as an off-white solid (yield: 2.19 g, 52%).[16]

Method 2: Carboxylation of a Grignard Reagent

Experimental Protocol:

This approach involves the reaction of propargyl bromide with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[1][8][17]

  • Under a nitrogen atmosphere, slowly add 3-bromopropyne (120 g) to a three-necked flask containing magnesium shavings (24 g) and tetrahydrofuran (300 mL).[8]

  • Allow the reaction to proceed for 60 minutes at room temperature.[8]

  • Pass an excess of carbon dioxide through the reaction mixture and heat to 60°C.[8]

  • After the reaction is complete, pour the mixture into a cooled saturated aqueous ammonium chloride solution (200 mL) and extract the organic layer.[8]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[8]

  • Recrystallize the crude this compound from methyl tert-butyl ether (50 mL) to obtain pure crystals (yield: 70 g, 98.3% purity).[8]

Conclusion

The alkyne group in this compound exhibits a rich and varied reactivity, making it a powerful tool in synthetic chemistry. Its ability to participate in click chemistry, be selectively reduced, and engage in a multitude of cycloaddition and metal-catalyzed reactions underscores its utility as a versatile building block. This guide provides a foundational understanding of these transformations, offering researchers and drug development professionals the necessary information to harness the synthetic potential of this compound.

References

3-Butynoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 3-Butynoic Acid

Introduction

This compound (CAS No. 2345-51-9) is a versatile terminal acetylenic compound utilized as a key building block in organic synthesis.[1][2] Its applications include the synthesis of functionalized γ-butyrolactones, tetrahydrofurans, allenoates for cycloadditions, and highly functionalized coumarins.[3][4] It also serves as an inhibitor of acyl CoA dehydrogenase and is used in click chemistry reactions.[5] Given its reactivity, a thorough understanding of its stability and proper storage conditions is critical for researchers, scientists, and drug development professionals to ensure experimental reproducibility, safety, and material integrity.

Chemical Stability

This compound is generally stable under recommended storage conditions.[6][7] However, it is susceptible to degradation under specific environmental factors. The primary degradation pathways are initiated by exposure to light and heat. While hazardous polymerization is not reported to occur, thermal decomposition can lead to the release of hazardous byproducts.[6]

Factors Affecting Stability
  • Temperature: Elevated temperatures can induce thermal decomposition, leading to the release of irritating gases and vapors.[6][7]

  • Light: The compound is sensitive to light, which can promote decomposition. It is therefore crucial to store it in a dark place.[4][8]

  • Air: While described as stable in the air, for long-term storage, an inert atmosphere is recommended to prevent potential oxidation or moisture-related degradation.[4][8]

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. This involves controlling temperature, light exposure, and the surrounding atmosphere. The compound should be stored in a tightly sealed, corrosive-resistant container.[6][9]

Quantitative Storage Parameters

The following table summarizes the recommended storage temperatures from various suppliers. For optimal long-term stability, particularly for analytical standards or use in sensitive applications, storage at or below -20°C is advisable.

ParameterRecommended ConditionSource(s)
Temperature
Refrigerated0-10°C
0-8°C[2]
FreezerUnder -20°C[4][8]
Powder Form-20°C[10]
In Solvent-80°C[10]
Atmosphere Inert atmosphere[4][8]
Light Keep in a dark place[4][8]
Container Tightly closed, dry, corrosive-resistant inner liner[9]
Location Cool, well-ventilated area, store locked up[9][10][11]

Incompatibilities and Hazardous Decomposition

To prevent dangerous reactions and degradation, this compound must be stored away from incompatible materials.

Incompatible Materials
  • Strong oxidizing agents[6]

  • Strong acids[6]

  • Strong bases[6]

  • Strong reducing agents[6]

  • Combustible materials[12]

Hazardous Decomposition Products

Exposure to fire or excessive heat will cause thermal decomposition, which may generate irritating and toxic gases.[6][11]

  • Carbon monoxide (CO)[6]

  • Carbon dioxide (CO₂)[6]

Logical Workflow for Handling and Storage

The following diagram outlines the logical steps for the safe handling and storage of this compound to minimize risk and maintain compound integrity.

cluster_receipt Receiving and Initial Storage cluster_storage Designated Storage Conditions cluster_handling Safe Handling and Use Receive Receive this compound Inspect Inspect Container Seal and Integrity Receive->Inspect Log Log into Chemical Inventory Inspect->Log Store Transfer to Designated Storage Log->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Log->PPE Temp Temperature Controlled (e.g., <= -20°C) Light Dark Environment Atmosphere Inert Atmosphere (if required for long-term) Secure Store Locked Up Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Weigh Weigh/Aliquot Material Ventilation->Weigh Use Use in Experiment Weigh->Use Return Return to Storage Promptly Use->Return

Caption: Logical workflow for receiving, storing, and handling this compound.

Experimental Protocol: Chemical Stability Assessment

While specific stability-indicating assays for this compound are not detailed in the provided literature, a general experimental workflow can be established to assess its stability under various conditions (e.g., temperature, light, humidity). The primary analytical technique would typically be High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

Methodology
  • Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water) and store it at -80°C. This will serve as the time-zero (T₀) reference.

  • Stress Conditions: Aliquot the this compound (in solid or solution form) into separate vials for each stress condition to be tested:

    • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose samples to a controlled light source (e.g., ICH option 2 photostability chamber). Wrap control samples in aluminum foil.

    • Humidity Stress: Place samples in humidity chambers at controlled relative humidity (e.g., 75% RH, 90% RH).

    • Solution Stability: Prepare solutions in relevant experimental solvents and store them at various temperatures (e.g., -20°C, 4°C, ambient).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a sample from each stress condition.

  • Sample Analysis:

    • Prepare the samples for analysis (e.g., dissolve solid, dilute solution).

    • Analyze all samples, including the T₀ reference, by a validated HPLC method with UV detection (λmax ≈ 228 nm).[4]

    • The method should be capable of separating the this compound peak from any potential degradants.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ standard.

    • Identify and quantify any degradation products by comparing chromatograms.

    • Determine the rate of degradation under each stress condition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a chemical stability study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start High-Purity This compound Prep_Samples Prepare Aliquots (Solid or Solution) Start->Prep_Samples Prep_T0 Prepare T₀ Reference (Store at -80°C) Start->Prep_T0 Thermal Thermal (e.g., 40°C, 60°C) Prep_Samples->Thermal Photo Photolytic (Light Exposure) Prep_Samples->Photo Humidity Humidity (e.g., 75% RH) Prep_Samples->Humidity Solution Solution (Various Solvents) Prep_Samples->Solution HPLC HPLC-UV Analysis Prep_T0->HPLC T₀ Control Sample_Time Sample at Predetermined Time Points Thermal->Sample_Time Photo->Sample_Time Humidity->Sample_Time Solution->Sample_Time Sample_Time->HPLC Quantify Quantify Parent Compound and Degradants HPLC->Quantify Deg_Rate Determine Degradation Rate Quantify->Deg_Rate Shelf_Life Estimate Shelf-Life Deg_Rate->Shelf_Life

Caption: Experimental workflow for assessing the chemical stability of this compound.

References

Commercial Suppliers and Technical Applications of High-Purity 3-Butynoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, high-purity 3-Butynoic acid is a versatile building block with significant applications in organic synthesis and chemical biology. This technical guide provides an overview of commercial suppliers, key specifications, and detailed experimental protocols for its use in click chemistry, Conia-ene cyclizations, and as an inhibitor of fatty acid metabolism.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation, such as a Certificate of Analysis (CoA). Below is a summary of offerings from prominent commercial suppliers.

SupplierPurity SpecificationPhysical FormMelting Point (°C)CAS Number
TCI America >95.0% (Titration), >93.0% (GC)White to Almost white powder to crystal82.0 - 86.02345-51-9
Chem-Impex ≥ 98% (Assay)[1]Off-white to yellowish powder[1]78 - 87[1]2345-51-9[1]
Sigma-Aldrich 95%[2][3]Powder[2][3]70 - 80[2][3]2345-51-9[2][3]
Georganics High Purity[4]Not SpecifiedNot Specified2345-51-9[4]
Simson Pharma High Quality (CoA provided)[1]Not SpecifiedNot Specified2345-51-9[1]
MedChemExpress Not SpecifiedNot SpecifiedNot Specified2345-51-9[5]

Key Research Applications and Experimental Protocols

This compound's terminal alkyne and carboxylic acid functionalities make it a valuable reagent in several areas of chemical synthesis and drug discovery.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound serves as a quintessential alkyne component for CuAAC, a highly efficient and widely used click chemistry reaction to form stable 1,2,3-triazole linkages.[5][6] This reaction is instrumental in bioconjugation, drug discovery, and materials science.

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of this compound with an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand[7]

  • Appropriate solvent (e.g., water, DMSO, DMF, or mixtures)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent. For example, a 10 mM solution of this compound, a 10 mM solution of the azide, a 50 mM solution of CuSO₄, a 1 M solution of sodium ascorbate, and a 50 mM solution of THPTA.

  • Reaction Setup: In a suitable reaction vessel, combine the this compound and the azide-functionalized molecule in a 1:1 to 1:1.5 molar ratio.

  • Add the copper-stabilizing ligand (e.g., THPTA) to the mixture.

  • Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[7]

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture can be purified by standard methods like column chromatography or preparative HPLC to isolate the desired triazole product.

G Experimental Workflow for CuAAC reagent_prep Reagent Preparation (this compound, Azide, CuSO4, Na-Ascorbate, Ligand) reaction_setup Reaction Setup (Combine reactants and ligand) reagent_prep->reaction_setup catalyst_add Add CuSO4 and Sodium Ascorbate (Initiate reaction) reaction_setup->catalyst_add incubation Incubation (Room Temperature, 1-4h) catalyst_add->incubation monitoring Reaction Monitoring (TLC / LC-MS) incubation->monitoring purification Purification (Chromatography) monitoring->purification product Isolated Triazole Product purification->product G Logical Pathway of Conias-Ene Cyclization start This compound Derivative (e.g., β-ketoester) enolization Enolization (Thermal or Lewis Acid Catalyzed) start->enolization Activation cyclization Intramolecular Cyclization (5-exo-dig) enolization->cyclization Concerted 1,5-H shift product γ-Butyrolactone Product cyclization->product G Inhibition of Fatty Acid Oxidation by this compound fatty_acids Fatty Acids acyl_coa Fatty Acyl-CoA fatty_acids->acyl_coa beta_ox Mitochondrial β-Oxidation acyl_coa->beta_ox Enzyme acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP Production tca->atp butynoic_acid This compound enzyme Acyl-CoA Dehydrogenase butynoic_acid->enzyme

References

Unveiling the Genesis of a Versatile Molecule: Early Investigations into 3-Butynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the foundational literature surrounding the discovery and initial synthesis of 3-butynoic acid reveals a story rooted in the late 19th and early 20th-century exploration of unsaturated carboxylic acids. While a single, definitive "discovery" paper remains elusive, a careful examination of the chemical literature of the era, particularly the esteemed Berichte der deutschen chemischen Gesellschaft, points to the pioneering work of German chemists in synthesizing and characterizing C4 acetylenic acids.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early literature on this compound. By compiling and structuring the available data, this document illuminates the historical context and experimental protocols that laid the groundwork for the modern applications of this valuable chemical building block.

Early Synthetic Approaches and Key Researchers

The initial synthesis of this compound is intertwined with the study of its isomers, vinylacetic acid (3-butenoic acid) and tetrolic acid (2-butynoic acid). The isomerization between these compounds was a key area of investigation for early organic chemists. The first reported synthesis of tetrolic acid is credited to A. Geuther in 1871, highlighting the active research into C4 unsaturated acids during this period.

While a specific publication detailing the first synthesis of this compound has not been definitively identified in this review, the work of German chemists in journals such as Berichte der deutschen chemischen Gesellschaft is considered the most likely source of its initial preparation. The nomenclature of the time often used descriptive names, and it is plausible that early reports on "butynoic acid" or related terms encompass the synthesis of the 3-isomer.

One of the earliest and most fundamental methods for the synthesis of acetylenic carboxylic acids involved the carboxylation of acetylides. This general approach, which forms the basis of many modern syntheses, would have been a logical route for the initial preparation of this compound.

Experimental Protocols from Early Literature

Based on the general understanding of organic synthesis during the late 19th and early 20th centuries, a plausible early synthesis of this compound would have involved the following conceptual steps:

  • Formation of a Propargylmetallic Reagent: The synthesis would likely have commenced with the deprotonation of propyne or the reaction of a propargyl halide with a metal such as sodium or magnesium to form a propargylmetallic species.

  • Carboxylation: This reactive intermediate would then be treated with carbon dioxide (often in the form of "dry ice") to introduce the carboxylic acid functionality.

  • Acidification and Isolation: The resulting carboxylate salt would be acidified to yield this compound, which would then be isolated and purified, likely through distillation or crystallization.

A more concrete, albeit modern, representation of this historical approach is the Grignard reaction, a method that became prominent in the early 20th century.

Representative Modern Protocol Reflecting Early Principles: Grignard Synthesis

A common laboratory-scale synthesis of this compound that reflects the core principles of early methods involves the use of a Grignard reagent.

Experimental Workflow: Grignard Synthesis of this compound

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_purification Purification propargyl_bromide Propargyl Bromide grignard_formation Formation of Propargylmagnesium Bromide propargyl_bromide->grignard_formation magnesium Magnesium Turnings magnesium->grignard_formation ether Anhydrous Diethyl Ether ether->grignard_formation carboxylation Carboxylation with Dry Ice (CO2) grignard_formation->carboxylation Reacts with hydrolysis Acidic Workup (e.g., aq. HCl) carboxylation->hydrolysis Followed by extraction Solvent Extraction hydrolysis->extraction drying Drying of Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: A typical experimental workflow for the synthesis of this compound via a Grignard reaction.

Methodology:

  • Grignard Reagent Formation: Magnesium turnings are activated in a flask containing anhydrous diethyl ether. Propargyl bromide is then added dropwise to initiate the formation of propargylmagnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of crushed dry ice (solid carbon dioxide) in diethyl ether.

  • Workup: The reaction mixture is quenched with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate and dissolve the magnesium salts.

  • Isolation and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed. The crude this compound is then purified by vacuum distillation.

Quantitative Data from Early and Modern Sources

Quantitative data from the earliest literature is often sparse and may not meet modern standards of rigor. However, by compiling data from various historical and contemporary sources, a clearer picture of the physical and chemical properties of this compound emerges.

PropertyReported ValueSource Era
Melting Point 18-19 °CModern
Boiling Point 163-164 °C (at 760 mmHg)Modern
Density 1.113 g/cm³ at 25 °CModern
pKa 3.9Modern
Yield (Grignard) Typically 60-70%Modern

Logical Relationships in Isomeric C4 Unsaturated Acids

The study of this compound is intrinsically linked to its isomers. The potential for isomerization under different reaction conditions was a significant focus of early research.

isomeric_relationships 3-Butynoic_Acid This compound (HC≡CCH₂COOH) 2-Butynoic_Acid 2-Butynoic Acid (Tetrolic Acid) (CH₃C≡CCOOH) 3-Butynoic_Acid->2-Butynoic_Acid Base-catalyzed Isomerization 3-Butenoic_Acid 3-Butenoic Acid (Vinylacetic Acid) (H₂C=CHCH₂COOH) 2-Butenoic_Acid 2-Butenoic_Acid 3-Butenoic_Acid->2-Butenoic_Acid Possible Dehydrogenation

Caption: Isomeric relationships between C4 unsaturated carboxylic acids.

This diagram illustrates the key isomerization pathway from this compound to the more thermodynamically stable conjugated isomer, 2-butynoic acid (tetrolic acid), a reaction typically facilitated by the presence of a base. The relationship to vinylacetic acid is also noted, as it represents the corresponding alkene analogue.

Conclusion

The early literature on this compound, while not consolidated into a single discovery paper, reflects a period of intense investigation into the synthesis and reactivity of unsaturated organic molecules. The foundational work of late 19th and early 20th-century chemists, primarily in Germany, laid the essential groundwork for our modern understanding and utilization of this versatile compound. By understanding the historical context and the fundamental synthetic pathways developed during this era, contemporary researchers can better appreciate the evolution of organic synthesis and the enduring importance of these early discoveries.

An In-depth Technical Guide to 3-Butynoic Acid: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butynoic acid, a versatile building block in organic synthesis and an inhibitor of key metabolic enzymes. This document details its chemical structure, molecular weight, experimental protocols for its synthesis and characterization, and its role as an inhibitor of acyl-CoA dehydrogenase within the fatty acid beta-oxidation pathway.

Core Chemical and Physical Properties

This compound, systematically named but-3-ynoic acid, is a terminal alkyne and a carboxylic acid. Its unique bifunctional nature makes it a valuable reagent in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds.[1] The presence of the terminal alkyne allows for its use in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

PropertyValueSource
IUPAC Name but-3-ynoic acid[3][4]
Molecular Formula C4H4O2[3][4]
Molecular Weight 84.07 g/mol [3][4]
CAS Number 2345-51-9[3][4]
Canonical SMILES C#CCC(=O)O[3]
Physical State Off-white solid[3]
Melting Point 83 °C

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 3-Butyn-1-ol. The following protocol is adapted from a published procedure.

Experimental Protocol: Synthesis from 3-Butyn-1-ol

Materials:

  • 3-Butyn-1-ol

  • Nitric acid (HNO3, 70%)

  • Sodium dichromate dihydrate (Na2Cr2O7 · 2H2O)

  • Sodium periodate (NaIO4)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Pentane

  • 500 mL single neck round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 500 mL single neck round bottom flask equipped with a magnetic stirrer, add 135 mL of deionized water.

  • Cool the flask in an ice bath and add 0.170 mL of 70% nitric acid, 0.15 g of sodium dichromate dihydrate, and 34.2 g of sodium periodate. Stir the mixture vigorously for 15 minutes.

  • In a separate beaker, dilute 3.50 g of 3-Butyn-1-ol with 135 mL of chilled deionized water.

  • Slowly add the diluted 3-Butyn-1-ol to the reaction flask and allow the mixture to stir overnight.

  • After the reaction is complete, filter the mixture to remove any insoluble salts.

  • Extract the aqueous phase with diethyl ether (5 x 80 mL).

  • Combine the organic fractions and dry over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield a viscous liquid.

  • Wash the resulting liquid with pentane (3 x 200 mL) and further concentrate under rotary evaporation to obtain this compound as an off-white solid. The reported yield for this procedure is approximately 52%.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in deuterated chloroform (CDCl3).

  • Transfer the solution to an NMR tube.

Data Acquisition and Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 2.25 ppm corresponding to the acetylenic proton (C≡C-H), and a doublet at around 3.38 ppm for the two protons on the carbon adjacent to the alkyne (C≡C-CH2-).[3] The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals. The signal for the carboxylic carbon appears around 173.8 ppm. The two carbons of the alkyne group are observed at approximately 74.8 ppm and 72.4 ppm, and the methylene carbon ( -CH2-) resonates at about 25.6 ppm.[3]

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

Data Acquisition and Interpretation:

The IR spectrum of this compound is characterized by the following key absorption bands:

  • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C≡C-H Stretch: A sharp, often weak to medium intensity peak around 3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band typically appearing around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C≡C Stretch: A weak but sharp absorption in the range of 2100-2260 cm⁻¹.

Biological Activity and Significance

This compound is a known inhibitor of acyl-CoA dehydrogenase, a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][4] This pathway is crucial for energy production from fatty acids. By inhibiting this enzyme, this compound can modulate cellular metabolism, a property that is of significant interest to drug development professionals exploring new therapeutic targets for metabolic disorders.

The Fatty Acid β-Oxidation Pathway and the Role of Acyl-CoA Dehydrogenase

The diagram below illustrates the workflow of the initial steps of mitochondrial fatty acid β-oxidation, highlighting the step catalyzed by Acyl-CoA Dehydrogenase.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FADH2 FADH₂ Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase Three_Butynoic_Acid This compound Three_Butynoic_Acid->Acyl_CoA_Dehydrogenase Inhibits

Caption: The initial steps of fatty acid β-oxidation in the mitochondrion.

In this pathway, Acyl-CoA Dehydrogenase catalyzes the first dehydrogenation step, converting a fatty acyl-CoA to a trans-Δ²-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The inhibitory action of this compound on this enzyme disrupts this critical metabolic process.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its specific biological activity. The experimental protocols provided herein offer a foundation for its synthesis and characterization in a laboratory setting. For researchers in drug development, its role as an inhibitor of acyl-CoA dehydrogenase presents opportunities for the design and synthesis of novel therapeutics targeting metabolic pathways. A thorough understanding of its chemical properties and biological interactions is paramount for leveraging its full potential in scientific research.

References

3-Butynoic Acid: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the safety, handling, and toxicological profile of 3-butynoic acid (CAS: 2345-51-9). This document synthesizes available Safety Data Sheet (SDS) information, outlines relevant experimental safety protocols, and visualizes key data and procedural workflows to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a terminal acetylenic monocarboxylic acid.[1] Its unique chemical structure makes it a valuable reagent in various synthetic applications, including in pharmaceutical development as a building block and as an inhibitor of acyl-CoA dehydrogenase.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H4O2[1][2][3]
Molecular Weight 84.07 g/mol [1][3]
Appearance White to almost white powder or crystal[2][4]
Melting Point 70-86 °C[3][4]
Boiling Point 195 °C[2]
Flash Point 83 °C[2]
Solubility Soluble in water, ethanol, and ether.[2]
Vapor Pressure 0.186 mmHg at 25°C[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its acute toxicity upon oral or dermal exposure and its corrosive effects on skin and eyes.[1][5][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Source:[1][5][6]

Signal Word: Danger[5][6]

Hazard Pictograms:

alt text
alt text

Toxicological Information

Mechanism of Action

This compound has been identified as an inhibitor of acyl-CoA dehydrogenase.[2] This enzyme plays a crucial role in the beta-oxidation of fatty acids. Inhibition of this enzyme can disrupt cellular energy metabolism.

Fatty Acid Beta-Oxidation Inhibition by this compound Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Substrate Trans_Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Catalyzes Further_Oxidation Further Beta-Oxidation Steps Trans_Enoyl_CoA->Further_Oxidation 3_Butynoic_Acid This compound 3_Butynoic_Acid->Acyl_CoA_Dehydrogenase Inhibits

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Experimental Protocols for Safety Assessment

The following sections describe the standardized methodologies, based on OECD guidelines, that would be employed to determine the toxicological properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Dosing: A single dose of this compound is administered orally via gavage to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

These tests evaluate the potential of a substance to cause skin and eye irritation or corrosion.

  • Animal Selection: Albino rabbits are typically used for these studies.

  • Application:

    • Dermal (OECD 404): A 0.5 g sample of solid this compound is applied to a small patch of shaved skin for 4 hours.[7]

    • Ocular (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[8]

  • Observation and Scoring: The skin and eyes are examined for signs of erythema, edema, opacity, and other effects at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized system (Draize scale).[8]

  • Reversibility: The reversibility of any observed lesions is assessed for up to 21 days.[9]

Safe Handling and Emergency Procedures

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

AspectRecommendationSource(s)
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
Eye Protection Wear chemical safety goggles and a face shield.[5][6]
Hand Protection Wear suitable chemical-resistant gloves.[5][6]
Skin and Body Wear a lab coat, and consider additional protective clothing for larger quantities.[5][6]
Respiratory Avoid breathing dust. Use a respirator if ventilation is inadequate.[5][6]

First Aid Measures

cluster_0 Emergency First Aid for this compound Exposure Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin_Contact Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Caption: First Aid Procedures for this compound Exposure.

Storage and Disposal

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5] It may be sensitive to air and heat.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of with municipal waste.[5]

Conclusion

This compound is a valuable chemical reagent with significant acute toxic and corrosive hazards. While there is a notable lack of comprehensive quantitative toxicological data, the available information mandates stringent safety precautions. Researchers and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to mitigate risks. Further investigation into the toxicological properties of this compound is warranted to fill the existing data gaps.

References

Methodological & Application

Application Notes and Protocols: 3-Butynoic Acid as a Versatile Probe for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butynoic acid is a short-chain fatty acid analogue that serves as a powerful and versatile chemical probe for investigating various aspects of fatty acid metabolism. Its terminal alkyne group allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. This unique feature enables the specific labeling, visualization, and enrichment of molecules that have incorporated this compound, providing valuable insights into cellular processes.

Once inside the cell, this compound is activated to its coenzyme A (CoA) thioester, 3-butynoyl-CoA, by acyl-CoA synthetases[4]. This activated form can then be utilized by various enzymes involved in fatty acid metabolism, leading to its incorporation into proteins via acylation or its interaction with enzymes in pathways like fatty acid oxidation. As an inhibitor of acyl-CoA dehydrogenase, this compound can also be used to study the effects of impaired fatty acid oxidation[2][5].

These application notes provide detailed protocols for using this compound as a probe for metabolic labeling of proteins, inhibition of fatty acid oxidation, and the subsequent analysis of these processes.

Key Applications

  • Metabolic Labeling and Profiling of Protein Acylation: Tracking the incorporation of this compound into proteins to identify and quantify protein acylation, a crucial post-translational modification[6][7].

  • Inhibition of Fatty Acid Oxidation (FAO): Utilizing this compound as an inhibitor of acyl-CoA dehydrogenase to study the functional consequences of reduced FAO in various cellular contexts[2][8].

  • Visualization of Acylated Proteins: In-gel fluorescence scanning to visualize the profile of proteins acylated with this compound.

  • Identification of Novel Acylated Proteins: Enrichment and identification of this compound-labeled proteins using mass spectrometry-based proteomics[9][10][11].

Data Presentation

Table 1: Recommended Concentrations for this compound Labeling in Cell Culture

Cell TypeThis compound Concentration (μM)Incubation Time (hours)Reference / Note
Jurkat T cells50 - 1004 - 16General starting point for suspension cells.
HeLa cells50 - 1004 - 16General starting point for adherent cells.
HEK293T cells504Optimization may be required based on experimental goals.
Primary Neurons25 - 501 - 4Lower concentrations and shorter times may be necessary to minimize potential toxicity.

Table 2: Typical Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal Concentration
Azide Probe (e.g., Azido-Rhodamine)1 mM in DMSO10 - 50 μM
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mM
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H₂O1 mM
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)1.7 mM in DMSO100 μM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

  • Labeling:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration (refer to Table 1).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired period (e.g., 4-16 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with a suitable lysis buffer or scrape the cells into PBS and pellet by centrifugation.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer appropriate for downstream applications (e.g., RIPA buffer for immunoprecipitation, SDS-containing buffer for direct analysis by SDS-PAGE).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 2: In-gel Fluorescence Visualization of this compound-Labeled Proteins

This protocol details the detection of this compound-acylated proteins in a cell lysate via click chemistry with a fluorescent azide probe, followed by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Azido-Rhodamine or other fluorescent azide probe

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Chemistry Reaction Mix: For a 50 μL reaction, combine the following in order:

    • 35 μL of cell lysate (containing 50-100 μg of protein)

    • 1 μL of Azido-Rhodamine (from 1 mM stock, final concentration 20 μM)

    • 1 μL of TCEP (from 50 mM stock, final concentration 1 mM)

    • 3 μL of TBTA (from 1.7 mM stock, final concentration 100 μM)

    • 1 μL of CuSO₄ (from 50 mM stock, final concentration 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is effective.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.

  • Electrophoresis: Run the gel according to standard procedures.

  • In-gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Rhodamine: ~550 nm excitation, ~570 nm emission).

  • Total Protein Staining: After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all proteins as a loading control[12].

Protocol 3: Enrichment and Identification of this compound-Acylated Proteins

This protocol describes the enrichment of this compound-labeled proteins using an azide-biotin probe and streptavidin affinity purification, followed by preparation for mass spectrometry-based proteomic identification.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Azide-Biotin probe

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, low salt, urea)

  • Elution buffer (e.g., containing biotin or using on-bead digestion)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Click Reaction with Azide-Biotin: Perform the click chemistry reaction as described in Protocol 2, but substitute the fluorescent azide with an azide-biotin probe.

  • Streptavidin Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency (e.g., 1% SDS, 8M urea, high salt buffer) is recommended.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of free biotin.

    • On-Bead Digestion: A more common and effective method is to perform tryptic digestion of the proteins directly on the beads. This reduces the background from non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Reduce and alkylate the eluted proteins or on-bead proteins.

    • Perform in-solution or on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins[9].

  • Data Analysis: Use appropriate database search algorithms (e.g., Sequest, Mascot) to identify the proteins from the MS/MS spectra.

Visualization of Signaling Pathways and Workflows

Fatty_Acid_Metabolism_Probe_Workflow cluster_cell_culture Cellular Incorporation cluster_analysis Downstream Analysis Cell Cultured Cells Add_Probe Add this compound Cell->Add_Probe 1. Incubate Metabolic Incorporation (4-16h) Add_Probe->Incubate 2. Lysis Cell Lysis & Protein Quantification Incubate->Lysis Click_Reaction Click Chemistry Reaction (Azide-Probe) Lysis->Click_Reaction 3. Visualization In-gel Fluorescence Click_Reaction->Visualization 4a. Enrichment Biotin-Streptavidin Enrichment Click_Reaction->Enrichment 4b. MS_Analysis LC-MS/MS Identification Enrichment->MS_Analysis 5.

Caption: Experimental workflow for probing fatty acid metabolism using this compound.

Cellular_Activation_and_Incorporation cluster_uptake Cellular Uptake and Activation cluster_fates Metabolic Fates Butynoic_Acid This compound (extracellular) Butynoyl_CoA 3-Butynoyl-CoA (intracellular) Butynoic_Acid->Butynoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Protein_Acylation Protein Acylation (e.g., on Cys, Lys) Butynoyl_CoA->Protein_Acylation Acyltransferases FAO_Inhibition Fatty Acid Oxidation (Inhibition of Acyl-CoA Dehydrogenase) Butynoyl_CoA->FAO_Inhibition

Caption: Cellular activation of this compound and its subsequent metabolic fates.

FAO_Signaling_Pathway Butynoic_Acid This compound Probe Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Butynoic_Acid->Acyl_CoA_Dehydrogenase FAO Fatty Acid β-Oxidation Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Metabolism Energy Metabolism (ATP, NADH) TCA_Cycle->Energy_Metabolism

Caption: Inhibition of Fatty Acid Oxidation by this compound.

References

Application Notes and Protocols for Metabolic Labeling with Alkynyl Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful technique for the investigation of protein and lipid modifications within a cellular context. This approach utilizes cellular metabolic pathways to incorporate chemical tags into biomolecules, which can then be visualized or identified through specific chemical reactions. Alkynyl fatty acid analogs, such as 5-hexynoic acid, serve as valuable tools for studying protein acylation and lipid metabolism. These fatty acid mimics are readily taken up by cells and incorporated into various biomolecules by the cell's own enzymatic machinery. The embedded alkyne group then allows for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" reaction. This enables the sensitive and specific detection and analysis of the labeled molecules.

Protein acylation, the attachment of fatty acids to proteins, is a crucial post-translational modification that regulates protein localization, stability, and function.[1] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurological disorders. Similarly, understanding the dynamics of lipid metabolism is essential for research in areas such as metabolic diseases, inflammation, and infectious diseases. The protocols described herein provide a detailed guide for the metabolic labeling of cellular proteins and lipids using alkynyl fatty acid analogs, followed by their detection and analysis using in-gel fluorescence and mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the metabolic labeling of proteins and lipids with alkynyl fatty acid analogs. These values represent a general guideline and may require optimization for specific cell types and experimental conditions.

ParameterProtein LabelingLipid LabelingReference(s)
Metabolic Labeling
Alkynyl Fatty Acid Analog5-hexynoic acid, 15-hexadecynoic acid (alkynyl-palmitate), 13-tetradecynoic acid (alkynyl-myristate)5-hexynoic acid, alkynyl-palmitate, alkynyl-stearate[2]
Working Concentration25 µM - 100 µM25 µM - 100 µM[2]
Incubation Time4 - 24 hours4 - 24 hours[3]
Cell Density70-80% confluency70-80% confluency
Cell Lysis
Lysis BufferRIPA buffer or 1% SDS in 50 mM Tris-HCl, pH 8.0Methanol/Chloroform or other organic solvents[4][5]
Click Chemistry Reaction (in lysate)
Protein Concentration1-5 mg/mLN/A[6][7]
Azide Reporter (Fluorescence)20-50 µM20-50 µM[6]
Azide Reporter (Biotin for enrichment)50 µM50 µM
Copper (II) Sulfate (CuSO₄)1 mM1 mM[7]
Reducing Agent (Sodium Ascorbate)5 mM5 mM[7]
Copper Ligand (THPTA/TBTA)1 mM1 mM[7]
Incubation Time1 hour at room temperature1 hour at room temperature[8]
In-Gel Fluorescence Detection
Gel Type4-20% Tris-Glycine or Tris-HClN/A[9]
Imaging WavelengthDependent on the fluorophore used (e.g., Rhodamine, TAMRA)N/A[9]
Mass Spectrometry Analysis
Digestion Enzyme (for proteomics)TrypsinN/A[5]
LC-MS/MS SystemHigh-resolution Orbitrap or Q-TOF mass spectrometerHigh-resolution Orbitrap or Q-TOF mass spectrometer

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins and Lipids

This protocol describes the incorporation of alkynyl fatty acid analogs into cellular proteins and lipids in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Alkynyl fatty acid analog stock solution (e.g., 10 mM 5-hexynoic acid in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate and grow until they reach 70-80% confluency.

  • Prepare the labeling medium by diluting the alkynyl fatty acid analog stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.

  • The labeled cells are now ready for downstream applications such as cell lysis for proteomic or lipidomic analysis.

Protocol 2: Cell Lysis and Protein Precipitation

This protocol details the lysis of metabolically labeled cells and the precipitation of proteins for subsequent click chemistry and analysis.

Materials:

  • Labeled cells from Protocol 1

  • Lysis Buffer (1% SDS in 50 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • Methanol, Chloroform, Water (for protein precipitation)

  • Microcentrifuge tubes

Procedure:

  • Add an appropriate volume of Lysis Buffer to the washed cell pellet.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • For protein precipitation, add 4 volumes of cold methanol to the protein lysate, vortex, and incubate at -20°C for 1 hour.

  • Add 1 volume of chloroform, vortex, and then add 3 volumes of water and vortex again.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

  • Carefully remove the aqueous top layer and the lower organic layer, leaving the protein pellet at the interface.

  • Wash the protein pellet with cold methanol and air-dry. The protein pellet is now ready for the click chemistry reaction.

Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Analysis

This protocol describes the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a fluorescent azide reporter to the alkyne-labeled proteins.

Materials:

  • Dried protein pellet from Protocol 2

  • Resuspension Buffer (1% SDS in PBS)

  • Azide-fluorophore stock solution (e.g., 1 mM Azide-TAMRA in DMSO)

  • Copper (II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (10 mM in DMSO/t-butanol)

Procedure:

  • Resuspend the protein pellet in Resuspension Buffer to a final concentration of 1-5 mg/mL.

  • In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL final reaction volume, add the following in order:

    • Protein lysate (to a final concentration of 1 mg/mL)

    • Azide-fluorophore (to a final concentration of 25 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA or THPTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • After the reaction, the labeled proteins can be precipitated again using the methanol/chloroform method described in Protocol 2 to remove excess reagents.

  • Resuspend the final protein pellet in SDS-PAGE sample buffer for in-gel fluorescence analysis.

Protocol 4: In-Gel Fluorescence Scanning and Analysis

This protocol outlines the visualization of fluorescently labeled proteins after separation by SDS-PAGE.

Materials:

  • Labeled protein sample in SDS-PAGE sample buffer from Protocol 3

  • SDS-PAGE gel (e.g., 4-20% Tris-Glycine)

  • Fluorescent gel scanner

Procedure:

  • Load the protein sample onto the SDS-PAGE gel and run the electrophoresis according to standard procedures.

  • After electrophoresis, place the gel directly onto a fluorescent gel scanner.

  • Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for TAMRA, Ex: 546 nm, Em: 579 nm).

  • After scanning for fluorescence, the same gel can be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize the total protein loading.

Protocol 5: Enrichment of Labeled Proteins for Mass Spectrometry

This protocol describes the enrichment of alkyne-labeled proteins using a biotin-azide tag and streptavidin affinity purification for subsequent proteomic analysis.

Materials:

  • Protein lysate from Protocol 2

  • Azide-PEG-Biotin stock solution (1 mM in DMSO)

  • Click chemistry reagents (as in Protocol 3)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Perform the click chemistry reaction as described in Protocol 3, but substitute the azide-fluorophore with Azide-PEG-Biotin.

  • After the reaction, precipitate the proteins to remove excess reagents.

  • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).

  • Add streptavidin-agarose beads to the lysate and incubate with rotation for 1-2 hours at room temperature.

  • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elute the biotin-labeled proteins from the beads by boiling in SDS-PAGE sample buffer.

  • The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to in-solution digestion for mass spectrometry analysis.

Protocol 6: Lipid Extraction and Analysis

This protocol provides a general workflow for the extraction of metabolically labeled lipids for analysis by mass spectrometry.

Materials:

  • Labeled cells from Protocol 1

  • Methanol, Chloroform, Water (for Bligh-Dyer extraction)

  • Click chemistry reagents (as in Protocol 3, may need optimization for organic solvents)

  • Azide-reporter tag for mass spectrometry (e.g., a tag with a unique mass)

Procedure:

  • Harvest the labeled cells and perform a lipid extraction using a method such as the Bligh-Dyer technique. This will separate the lipids into an organic phase.

  • Dry down the lipid extract under a stream of nitrogen.

  • Perform a click chemistry reaction on the dried lipid extract to attach a mass-tag azide reporter. The reaction conditions may need to be optimized for solubility in organic solvents.

  • After the reaction, purify the labeled lipids using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove excess reagents.

  • Analyze the labeled lipids by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the lipid species that have incorporated the alkynyl fatty acid analog.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry cluster_analysis Analysis A 1. Seed and culture cells B 2. Add alkynyl fatty acid analog to media A->B C 3. Incubate for 4-24 hours B->C D 4. Harvest and lyse cells C->D E 5. Isolate proteins or lipids D->E F 6. Add azide reporter, CuSO4, and reducing agent E->F G 7. Incubate for 1 hour F->G H 8a. In-gel fluorescence scanning G->H I 8b. Enrichment and Mass Spectrometry G->I J 9. Data Analysis H->J I->J

Caption: Experimental workflow for metabolic labeling and analysis.

signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_protein_acylation Protein Acylation cluster_lipid_synthesis Lipid Synthesis cluster_detection Detection FA Alkynyl Fatty Acid (extracellular) FA_in Alkynyl Fatty Acid (intracellular) FA->FA_in Transport AcylCoA Alkynyl-Acyl-CoA FA_in->AcylCoA Acyl-CoA Synthetase AcylProtein Acylated Protein AcylCoA->AcylProtein Acyltransferase Lipid Complex Lipids AcylCoA->Lipid Lipid Synthesis Pathways Protein Substrate Protein Protein->AcylProtein AcylProtein_detected Labeled Acylated Protein AcylProtein->AcylProtein_detected Click Chemistry Lipid_detected Labeled Lipid Lipid->Lipid_detected Click Chemistry

Caption: Metabolic pathway for alkynyl fatty acid labeling.

References

Application Notes and Protocols for Using 3-Butynoic Acid in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-butynoic acid as a heterobifunctional crosslinker for the conjugation of biomolecules via click chemistry. Detailed protocols for the activation of this compound, its conjugation to primary amine-containing molecules, and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided.

Introduction

This compound is a versatile reagent in bioconjugation and drug discovery, featuring two key functional groups: a terminal alkyne and a carboxylic acid.[1] The terminal alkyne participates in highly efficient and specific click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[1] The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-modified surfaces.[1] This dual functionality allows for the sequential and controlled linkage of different molecular entities.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for biological applications.[2][3][4] The formation of a stable triazole linkage is a cornerstone of this methodology.[5][6]

Applications

The use of this compound as a crosslinker has numerous applications in research and drug development, including:

  • Protein Labeling: Covalent attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins for detection, purification, and therapeutic applications.[2][3]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Immobilization: Attaching proteins or other biomolecules to surfaces for the development of biosensors and microarrays.

  • Preparation of Neoglycoconjugates: Linking carbohydrates to proteins or lipids to study their biological roles.

Data Presentation

Table 1: General Properties of this compound
PropertyValueReference
Molecular FormulaC₄H₄O₂--INVALID-LINK--
Molecular Weight84.07 g/mol --INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--
Purity>95%--INVALID-LINK--
Storage2-8°C under inert gas--INVALID-LINK--
Table 2: Representative Yields of CuAAC Reactions with Various Azides

The following table provides an overview of typical yields for the CuAAC reaction with different types of azides. While these are not specific to this compound, they offer a general expectation of reaction efficiency. Yields can be influenced by factors such as steric hindrance and the electronic properties of the azide.

Azide TypeAlkyne PartnerCatalyst/LigandSolventYield (%)
Benzyl azidePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂O91
1-Azidohexane1-HeptyneCuSO₄/Sodium Ascorbatet-BuOH/H₂O95
Azido-PEG₃-aminePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂O88
4-Azidobenzoic acid4-EthynylanilineCuIDMF98

Note: This data is compiled from various sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Diagram: Two-Step Bioconjugation Workflow using this compound

Two_Step_Bioconjugation cluster_0 Step 1: Activation and Amine Coupling cluster_1 Step 2: CuAAC Click Reaction 3_Butynoic_Acid This compound Activated_Ester NHS-activated This compound 3_Butynoic_Acid->Activated_Ester Activation EDC_NHS EDC, NHS Alkyne_Protein Alkyne-modified Protein Activated_Ester->Alkyne_Protein Amine Coupling Protein_NH2 Protein-NH2 Final_Conjugate Protein-Triazole-Molecule Alkyne_Protein->Final_Conjugate Click Reaction Azide_Molecule Azide-Molecule Cu_Catalyst Cu(I) Catalyst

Caption: Workflow for bioconjugation using this compound.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be labeled (e.g., BSA, IgG)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. For example, prepare a 10 mg/mL solution of each.

    • Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in Activation Buffer to a desired stock concentration (e.g., 10 mM).

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10-50 fold molar excess of this compound to the protein solution.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Alkyne-Modified Protein:

    • Remove excess this compound and other small molecule reagents by buffer exchange using a desalting column equilibrated with Coupling Buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the alkyne-modified protein and an azide-containing molecule.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the Reaction Buffer.

    • Add the azide-containing molecule. A 5-10 fold molar excess over the protein is recommended.

  • Preparation of the Catalyst Solution:

    • In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

  • Initiation of the Click Reaction:

    • Add the premixed catalyst solution to the protein/azide mixture. The final copper concentration should be in the range of 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE with fluorescent imaging (if a fluorescent azide was used) or by mass spectrometry.

  • Purification of the Final Conjugate:

    • The final protein conjugate can be purified from excess reagents and copper by dialysis, size-exclusion chromatography, or using a desalting column. The purification buffer should ideally contain a chelating agent like EDTA to remove any residual copper.

Signaling Pathways and Logical Relationships

Diagram: General Mechanism of CuAAC

CuAAC_Mechanism Alkyne R1-C≡CH (Alkyne) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-N3 (Azide) Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Protonolysis Triazole_Product->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Characterization of the Conjugate

The successful conjugation can be confirmed by various analytical techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be observed. If a fluorescent tag was used, the gel can be imaged to confirm labeling.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached molecules.

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, this can be used to quantify the degree of labeling.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency in Step 1 Inefficient activation of this compound.Ensure EDC and NHS are fresh and handled in anhydrous conditions. Optimize the pH of the activation buffer (pH 4.5-6.0).
Hydrolysis of the NHS-ester.Perform the amine coupling step immediately after activation. Ensure the pH for coupling is optimal (7.2-7.5).
Inaccessible amine groups on the protein.Denature the protein slightly (if its function will not be compromised) or use a longer linker.
Low Yield in CuAAC Reaction Oxidation of Cu(I) to Cu(II).Use freshly prepared sodium ascorbate. Ensure a slight excess of the reducing agent. Use a stabilizing ligand like THPTA.
Inactive catalyst.Prepare the catalyst solution fresh.
Steric hindrance.Increase reaction time and/or temperature (if the biomolecule is stable).
Protein Precipitation High concentration of organic co-solvent (if used).Reduce the amount of organic solvent or use a more water-soluble ligand like THPTA.
Copper-induced aggregation.Use a copper chelating ligand. Purify the conjugate promptly after the reaction.

For Research Use Only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Studying Protein Acylation with 3-Butynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Acylation and its Study using 3-Butynoic Acid

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates a vast array of cellular processes. This modification influences protein localization, stability, and interaction with other molecules, thereby playing a pivotal role in cellular signaling and function. The study of protein acylation is paramount to understanding fundamental biology and is increasingly recognized as a key area for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

This compound is a short-chain fatty acid analog that serves as a powerful tool for investigating protein acylation. As a bioorthogonal chemical reporter, it is readily taken up by cells and incorporated into proteins by the cellular machinery. The terminal alkyne group of this compound provides a chemical handle for "click chemistry," a highly specific and efficient reaction. This allows for the attachment of various tags, such as biotin for affinity purification or fluorophores for imaging, enabling the detection, identification, and quantification of acylated proteins. This metabolic labeling approach offers a significant advantage over traditional methods, such as radioactive labeling, by providing a safer, more versatile, and highly sensitive means to study the dynamics of protein acylation in living systems.

Application Notes

Metabolic Labeling of Short-Chain Acylated Proteins

This compound is particularly useful for studying protein modification by short-chain fatty acids. Due to its structural similarity to small endogenous fatty acids, it can be activated to its coenzyme A (CoA) thioester and subsequently transferred to proteins. This allows for the profiling of a class of protein acylation that is distinct from the more extensively studied long-chain modifications like palmitoylation and myristoylation.

Advantages of the this compound System
  • Bioorthogonality: The alkyne handle is chemically inert within the cellular environment, ensuring that it does not interfere with normal biological processes. The subsequent click reaction is highly specific for the alkyne, minimizing off-target labeling.

  • Versatility: The alkyne group can be reacted with a variety of azide-containing reporter tags, allowing for multiple downstream applications, including proteomic profiling, fluorescence microscopy, and western blotting.

  • Safety: This method avoids the use of hazardous radioactive isotopes, making it a safer alternative for laboratory personnel.

  • Temporal Resolution: Metabolic labeling with this compound can be performed in a time-dependent manner (pulse-chase experiments) to study the dynamics of protein acylation and deacylation.

Applications in Drug Discovery and Development

The study of protein acylation is crucial for identifying novel drug targets.[1] Aberrant acylation is implicated in numerous diseases, and the enzymes that mediate this process, such as acyltransferases, are emerging as a new class of therapeutic targets. This compound-based platforms can be employed to:

  • Identify Novel Acylated Proteins: Unbiased proteomic screening can reveal new proteins whose function is regulated by acylation, providing potential new targets for drug development.

  • Screen for Enzyme Inhibitors: This system can be used to assess the activity of acyltransferase inhibitors in a cellular context by measuring the reduction in protein labeling with this compound.

  • Validate Drug Targets: By studying how the acylation of a specific protein is affected by a drug candidate, researchers can gain insights into the drug's mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways where protein acylation plays a critical role, as well as the experimental workflow for studying protein acylation using this compound.

G cluster_workflow Experimental Workflow for this compound Labeling MetabolicLabeling 1. Metabolic Labeling Cells are incubated with this compound. CellLysis 2. Cell Lysis Proteins are extracted from the labeled cells. MetabolicLabeling->CellLysis ClickChemistry 3. Click Chemistry An azide-reporter tag (e.g., biotin-azide) is attached to the alkyne-modified proteins. CellLysis->ClickChemistry Enrichment 4. Enrichment (optional) Biotin-tagged proteins are captured using streptavidin beads. ClickChemistry->Enrichment Analysis 5. Analysis Proteins are analyzed by SDS-PAGE, Western Blot, or Mass Spectrometry. ClickChemistry->Analysis Enrichment->Analysis

A high-level overview of the experimental workflow.

Ras_Signaling cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus cluster_cytosol Cytosol Ras_active Active Ras-GTP (Palmitoylated) GAP GAP Ras_active->GAP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream Ras_inactive_mem Inactive Ras-GDP (Palmitoylated) GEF GEF Ras_inactive_mem->GEF Ras_inactive_golgi Inactive Ras-GDP (Farnesylated) PAT PAT (Palmitoyl Acyltransferase) Ras_inactive_golgi->PAT Palmitoylation PAT->Ras_inactive_mem Trafficking GEF->Ras_active GAP->Ras_inactive_mem caption Palmitoylation is crucial for Ras localization and signaling.

Role of palmitoylation in Ras signaling cascade.

Wnt_Signaling cluster_er Endoplasmic Reticulum cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Wnt_unmodified Wnt Protein Porcupine Porcupine (O-Acyltransferase) Wnt_unmodified->Porcupine Acylation Wnt_secreted Secreted Acylated Wnt Porcupine->Wnt_secreted Secretion Frizzled Frizzled Receptor Wnt_secreted->Frizzled Binding Beta_Catenin β-Catenin Frizzled->Beta_Catenin Signal Transduction Transcription Gene Transcription Beta_Catenin->Transcription Nuclear Translocation caption Acylation is essential for Wnt protein secretion and activity.

Acylation in the Wnt signaling pathway.

Quantitative Data Presentation

The following tables provide representative data from proteomic studies using alkyne-tagged fatty acid probes. These tables are designed to illustrate the type of quantitative information that can be obtained and to facilitate comparison between different experimental conditions.

Table 1: Identification of Acylated Proteins in HeLa Cells using this compound

Protein ID (UniProt)Gene NameProtein NamePeptide Sequence IdentifiedFold Enrichment (this compound vs. Control)
P60709ACTBActin, cytoplasmic 1K.SYELPDGQVITIGNER.F8.7
P02768ALBSerum albuminK.QTALVELLK.H3.2
P62258RPSA40S ribosomal protein SAK.VVLQGDAK.L12.1
Q13547HSPA8Heat shock cognate 71 kDa proteinK.LQDQEVK.F5.4
P10809HSP90AB1Heat shock protein HSP 90-betaK.IMK.Q4.9

Table 2: Comparison of Labeling Efficiency with Different Alkyne Probes

ProbeConcentration (µM)Incubation Time (hours)Number of Identified Acylated Proteins
This compound1006152
This compound2006215
15-Hexadecynoic Acid504348
17-Octadecynoic Acid504312

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells in a suitable culture dish and grow to 70-80% confluency.

  • Prepare the labeling medium by adding this compound to the complete culture medium. The final concentration may need to be optimized, but a starting point of 100-200 µM is recommended. A vehicle-only control (e.g., DMSO) should be run in parallel.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the turnover rate of the acylated proteins of interest.

  • After incubation, harvest the cells by scraping or trypsinization.

  • Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound.

  • The cell pellet can be stored at -80°C or used immediately for cell lysis and protein extraction.

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins in the cell lysate.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO/t-butanol)

  • Copper(II) sulfate (CuSO4) (50 mM stock in water)

  • Methanol, Chloroform, Water (for protein precipitation)

Procedure:

  • Lyse the cell pellet in lysis buffer on ice for 30 minutes, followed by sonication to shear DNA.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • In a microcentrifuge tube, combine the following in order:

    • 100 µg of protein lysate

    • Lysis buffer to a final volume of 88 µL

    • 2 µL of Biotin-azide (from 5 mM stock, final concentration 100 µM)

    • 2 µL of TCEP (from 50 mM stock, final concentration 1 mM)

    • 6 µL of TBTA (from 2 mM stock, final concentration 120 µM)

    • 2 µL of CuSO4 (from 50 mM stock, final concentration 1 mM)

  • Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.

  • Precipitate the protein to remove excess reagents. Add 400 µL of methanol, 100 µL of chloroform, and 300 µL of water to the 100 µL reaction mixture. Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

  • Aspirate the aqueous top layer and discard. Add 400 µL of methanol to the interface, vortex, and centrifuge again.

  • Remove the supernatant and wash the protein pellet with methanol. Air-dry the pellet.

  • The protein pellet can now be resolubilized in SDS-PAGE sample buffer for western blot analysis or in a buffer suitable for downstream mass spectrometry analysis.

Protocol 3: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their subsequent identification by mass spectrometry.

Materials:

  • Biotinylated protein pellet from Protocol 2

  • Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., 1% SDS in PBS, 8 M urea in PBS, PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Resuspend the biotinylated protein pellet in urea buffer.

  • Incubate the protein solution with pre-washed streptavidin-agarose beads for 2 hours at room temperature with rotation.

  • Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

  • For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digest the proteins by adding trypsin (1:50 enzyme to protein ratio) and incubating overnight at 37°C.

  • Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-organic solvent or acidic solution.

  • Acidify the pooled peptides with formic acid and desalt using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

Mass Spectrometry Data Analysis:

  • Raw data files should be processed with a suitable software package (e.g., MaxQuant).

  • Database searching should be performed against a relevant protein database (e.g., UniProt Human).

  • Search parameters should include:

    • Enzyme: Trypsin/P

    • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the mass of the this compound plus the biotin-azide tag after the click reaction on relevant amino acids (e.g., Cysteine, Serine, Lysine).

    • Fixed modifications: Carbamidomethyl (C).

  • The identified peptides and proteins should be filtered based on a false discovery rate (FDR) of <1%.

  • Label-free quantification (LFQ) can be used to compare the abundance of identified acylated proteins between the this compound-treated sample and the control.

References

Application Notes and Protocols for Bioconjugation Using 3-Butynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-Butynoic acid as a heterobifunctional crosslinker in bioconjugation. This compound offers a versatile platform for covalently linking molecules to proteins, peptides, and other biomolecules through a two-step process: initial amine coupling followed by a highly specific "click chemistry" reaction.

Introduction to this compound in Bioconjugation

This compound is a valuable reagent in bioconjugation due to its two distinct functional groups: a terminal alkyne and a carboxylic acid.[1] This structure allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) forming a stable amide bond.[2][3] The terminal alkyne group is then available for a highly selective and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4] This bioorthogonal reaction enables the specific attachment of a second molecule containing an azide group.[1]

This dual-reactivity makes this compound an ideal tool for a wide range of applications, including:

  • Drug Development: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs).

  • Molecular Imaging: Labeling proteins with fluorescent dyes or imaging agents for in vitro and in vivo tracking.[5]

  • Biomaterials: Functionalizing surfaces or polymers with proteins to enhance biocompatibility or create biosensors.[5]

  • Proteomics: Introducing affinity tags for the isolation and identification of proteins.

Core Concepts: Amine Coupling and Click Chemistry

The bioconjugation strategy using this compound is a two-stage process. The first stage involves the modification of the protein with this compound, and the second stage is the "click" reaction to attach the payload.

Stage 1: Amine Coupling via NHS Ester Activation

The carboxylic acid of this compound is not intrinsically reactive towards amines under physiological conditions.[1] Therefore, it must first be activated. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[3] The resulting NHS ester is highly reactive towards unprotonated primary amines, forming a stable amide bond and releasing NHS as a byproduct.[3] The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure that the primary amines of the protein are sufficiently deprotonated.[3]

Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the protein is "alkyne-tagged" with this compound, the terminal alkyne is available for reaction with an azide-functionalized molecule. There are two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction and is highly efficient for terminal alkynes like the one in this compound.[4] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][7] Ligands such as THPTA or TBTA are often used to stabilize the copper(I) ion and improve reaction efficiency.[6] CuAAC is known for its high yields, specificity, and the formation of a single 1,4-disubstituted triazole regioisomer.[8] However, the potential cytotoxicity of copper limits its application in living cells.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne.[4][5] The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst.[5] SPAAC is ideal for applications in living systems where copper toxicity is a concern.[5] While this compound itself is not a strained alkyne, it is important to understand SPAAC as a key alternative in the click chemistry toolbox. If the goal is to attach a protein modified with this compound to a molecule that is sensitive to copper, the azide functionality should be on the protein and the cyclooctyne on the molecule of interest. However, the more common approach is to have the alkyne on the protein.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC Click Chemistry Reactions
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Type Terminal (e.g., from this compound)Strained Cyclooctyne (e.g., DBCO, DIBO)
Catalyst Required Yes (Copper(I))No
Biocompatibility Limited in living systems due to copper toxicity.High, suitable for in vivo applications.[5]
Reaction Rate Very fast with catalyst.Generally slower than CuAAC, but can be very fast with highly strained cyclooctynes.
Regioselectivity Highly regioselective (forms 1,4-disubstituted triazole).[8]Lack of regioselectivity (forms a mixture of regioisomers).[2]
Cost of Reagents Alkyne reagents are generally inexpensive.Cyclooctyne reagents are typically more expensive.[2]
Table 2: Representative Yields for Bioconjugation Steps with this compound
StepReactionTypical Yield (%)Notes
1NHS Ester Activation of this compound> 95%This step is typically performed in situ prior to protein conjugation.
2Protein Modification with this compound-NHS Ester50 - 90%Yield is dependent on the protein, number of accessible lysines, and reaction conditions.
3CuAAC with Alkyne-Modified Protein> 90%CuAAC is generally a very high-yield reaction.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the preparation of an alkyne-modified protein using this compound.

Materials:

  • Protein of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM solution of NHS in anhydrous DMF or DMSO.

    • Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 µL of 100 mM this compound stock, 10 µL of 100 mM NHS stock, and 10 µL of 100 mM EDC stock.

    • Incubate the mixture at room temperature for 15-30 minutes to form the this compound-NHS ester.

  • Protein Conjugation:

    • Add the activated this compound-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. The alkyne-modified protein is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent dye, biotin, drug)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA or TBTA ligand stock solution (e.g., 50 mM in water or DMSO)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

    • Add the azide-containing molecule. A 2-5 fold molar excess of the azide over the alkyne-modified protein is recommended.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is common.[7]

  • Initiate the Click Reaction:

    • Add the copper/ligand premix to the protein/azide mixture. The final copper concentration is typically in the range of 50-250 µM.[10]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[6]

  • Purification:

    • Purify the final protein conjugate using a desalting column or other appropriate chromatography method to remove excess reagents, copper, and unreacted azide.

Visualizations

G Overall Bioconjugation Strategy with this compound cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Chemistry Protein Protein (-NH2) AlkyneProtein Alkyne-Modified Protein Protein->AlkyneProtein Amide Bond Formation ButynoicAcid This compound (-COOH, -Alkyne) ActivatedAcid This compound-NHS Ester ButynoicAcid->ActivatedAcid EDC, NHS ActivatedAcid->AlkyneProtein FinalConjugate Final Protein Conjugate AlkyneProtein->FinalConjugate CuAAC AzideMolecule Azide-Molecule (Payload) AzideMolecule->FinalConjugate

Caption: Two-step bioconjugation using this compound.

G Experimental Workflow for Protein Bioconjugation start Start: Protein & Reagents step1 Activate this compound with EDC and NHS start->step1 step2 React Protein with Activated this compound step1->step2 step3 Purify Alkyne-Modified Protein (Desalting Column) step2->step3 step4 Prepare Click Reaction Mix: Alkyne-Protein + Azide-Payload step3->step4 step5 Add Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) step4->step5 step6 Incubate at Room Temperature step5->step6 step7 Purify Final Conjugate (Chromatography) step6->step7 end End: Purified Conjugate step7->end

Caption: Workflow for protein modification and click chemistry.

G Decision Tree for Choosing Click Chemistry Method q1 Working with Live Cells? ans_yes Use SPAAC (Copper-Free) q1->ans_yes Yes q2 Is Regiospecificity Critical? q1->q2 No ans_no Use CuAAC ans_yes2 Use CuAAC (1,4-isomer only) q2->ans_yes2 Yes ans_no2 SPAAC or CuAAC are both options q2->ans_no2 No

Caption: Choosing between CuAAC and SPAAC.

References

Applications of 3-Butynoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butynoic acid is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne and a carboxylic acid functional group, allows for a diverse range of chemical transformations. This bifunctionality makes it an ideal starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the terminal alkyne facilitates reactions such as cycloadditions, cyclizations, and coupling reactions, while the carboxylic acid moiety provides a handle for further functionalization or can participate directly in catalytic cycles. This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound.

Gold-Catalyzed Cycloisomerization for the Synthesis of γ-Butyrolactones

Application Note:

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cycloisomerization of alkynoic acids to form lactones.[2][3][4] This transformation is highly atom-economical and often proceeds with excellent stereoselectivity. This compound can be readily converted into allenoic acids, which are key intermediates for the synthesis of γ-(E)-vinylic γ-butyrolactones. These lactones are common structural motifs in a variety of natural products with interesting biological activities.[1][5] The gold-catalyzed cycloisomerization of these allenoic acids provides a direct and efficient route to these valuable compounds.

Experimental Protocol: Synthesis of a γ-(E)-Vinylic γ-Butyrolactone

This protocol involves a two-step sequence: the synthesis of the allenoic acid from an ester of this compound, followed by the gold-catalyzed cycloisomerization.

Step 1: Synthesis of the Allenoic Acid Intermediate

A plausible route to the necessary allenoic acid would involve the conversion of a this compound ester to a propargyl alcohol, followed by rearrangement.

Step 2: Gold-Catalyzed Cycloisomerization

  • Materials:

    • Allenoic acid (1.0 equiv)

    • AuCl(PPh₃) (0.05 equiv)

    • AgOTf (0.05 equiv)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the allenoic acid.

    • Dissolve the allenoic acid in anhydrous dichloromethane.

    • In a separate vial, dissolve AuCl(PPh₃) and AgOTf in anhydrous dichloromethane.

    • Add the catalyst solution to the solution of the allenoic acid at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-(E)-vinylic γ-butyrolactone.

Quantitative Data:

EntryAllenoic Acid SubstrateCatalyst SystemSolventTime (h)Yield (%)Ref.
1(Ra)-4,5-tridecadienoic acidAuCl(LB-Phos)/AgOTsCHCl₃3>99[2]
2γ-allenoic acids 90[AuCl(LB-Phos)]/AgOTfVarious-up to 99[5]

Note: The table presents data for analogous allenoic acids to demonstrate the efficiency of the gold-catalyzed cycloisomerization.

Reaction Workflow:

Gold_Catalyzed_Cycloisomerization cluster_synthesis Allenoic Acid Synthesis cluster_cyclization Gold-Catalyzed Cycloisomerization ButynoicAcid This compound Derivative AllenoicAcid Allenoic Acid ButynoicAcid->AllenoicAcid Multi-step synthesis AllenoicAcid_c Allenoic Acid Reaction Cycloisomerization in CH₂Cl₂ AllenoicAcid_c->Reaction Catalyst AuCl(PPh₃)/AgOTf Catalyst->Reaction Butyrolactone γ-(E)-Vinylic γ-Butyrolactone Reaction->Butyrolactone

Caption: Workflow for the synthesis of γ-butyrolactones from this compound.

Conia-Ene Reaction for the Synthesis of Functionalized Carbocycles

Application Note:

The Conia-ene reaction is a powerful intramolecular cyclization of an enolizable carbonyl compound onto a tethered alkyne or alkene.[6][7][8][9] This reaction provides a direct route to functionalized carbocycles, particularly cyclopentane and cyclohexane derivatives. This compound can be readily converted into β-ketoesters, which are excellent substrates for the Conia-ene reaction due to their enhanced enol character.[10] The reaction can be promoted thermally or, more commonly, under milder conditions using Lewis acid or transition metal catalysts, including gold and indium complexes.[8][10][11][12]

Experimental Protocol: Synthesis of a Substituted Cyclopentenone Derivative

This protocol outlines the synthesis of a β-ketoester from this compound, followed by a Lewis acid-catalyzed Conia-ene cyclization.

Step 1: Synthesis of the β-Ketoester Precursor

  • Esterification: Convert this compound to its corresponding methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Acylation: React the 3-butynoate ester with an acyl chloride or anhydride in the presence of a strong base (e.g., LDA) to form the β-ketoester.

Step 2: Lewis Acid-Catalyzed Conia-Ene Cyclization

  • Materials:

    • β-Ketoester derived from this compound (1.0 equiv)

    • Indium(III) triflate (In(OTf)₃) (0.05 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the β-ketoester.

    • Dissolve the β-ketoester in anhydrous toluene.

    • Add In(OTf)₃ to the solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:

Entryβ-Ketoester SubstrateCatalystSolventTemperature (°C)Yield (%)Ref.
1Alkyne-tethered β-ketoesterIn(OTf)₃Toluene15093[10]
2Alkyne-tethered β-ketoesterNi(acac)₂ / Yb(OTf)₃THF5083[10]

Note: This table shows representative yields for Conia-ene cyclizations of β-ketoesters.

Reaction Pathway Diagram:

Conia_Ene_Reaction ButynoicAcid This compound Ester 3-Butynoate Ester ButynoicAcid->Ester Esterification Ketoester β-Ketoester Ester->Ketoester Acylation Enol Enol Intermediate Ketoester->Enol Enolization (catalyzed) Cyclization Intramolecular Cyclization Enol->Cyclization Product Cyclopentenone Derivative Cyclization->Product

Caption: General pathway for the Conia-ene reaction of a this compound derivative.

Phosphine-Catalyzed Synthesis of Coumarins

Application Note:

Coumarins are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[13][14] Phosphine-catalyzed annulation reactions provide an efficient method for the synthesis of highly functionalized coumarins. While direct use of this compound might require derivatization, its allenoate derivatives are excellent substrates for these transformations.[4] For instance, a phosphine can catalyze the reaction between an allenoate derived from this compound and a salicylaldehyde derivative to construct the coumarin core.

Experimental Protocol: Phosphine-Catalyzed Annulation for Coumarin Synthesis

This protocol describes a plausible phosphine-catalyzed [3+2] annulation followed by rearrangement to form a coumarin derivative, starting from an allenoate derived from this compound.

  • Materials:

    • Allenoate derived from this compound (1.0 equiv)

    • Substituted Salicylaldehyde (1.2 equiv)

    • Triphenylphosphine (PPh₃) (0.1 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve the allenoate and the substituted salicylaldehyde in anhydrous toluene.

    • Add triphenylphosphine to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired coumarin derivative.

Quantitative Data:

EntryAllenoate SubstrateElectrophileCatalystSolventYield (%)Ref.
12-Styrenyl allenoate- (Intramolecular)PPh₃THFHigh[4]
2Ethyl 2,3-butadienoateSalicylaldehydePPh₃TolueneModerate to Good[2] (adapted)

Note: The table provides representative data for phosphine-catalyzed reactions leading to coumarin-related structures.

Logical Relationship Diagram:

Phosphine_Catalysis Allenoate Allenoate from This compound Zwitterion Phosphonium Zwitterion Allenoate->Zwitterion Phosphine PPh₃ Phosphine->Zwitterion Annulation [3+2] Annulation Zwitterion->Annulation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Annulation Intermediate Cyclic Intermediate Annulation->Intermediate Coumarin Coumarin Derivative Intermediate->Coumarin Rearrangement

Caption: Phosphine-catalyzed synthesis of coumarins from allenoates.

[2+2] Cycloaddition for the Synthesis of Cyclobutanes

Application Note:

Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science, offering unique conformational constraints.[3][5] The [2+2] cycloaddition of allenes with alkenes is a powerful method for the construction of these four-membered rings. Allenoates, which can be synthesized from this compound, are excellent substrates for these reactions, particularly when activated by a Lewis acid.[5][15][16] This approach allows for the rapid and often stereoselective synthesis of highly functionalized cyclobutanes.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

  • Materials:

    • Phenyl 2,3-butadienoate (synthesized from this compound) (1.0 equiv)

    • Alkene (e.g., styrene) (2.0 equiv)

    • Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes) (1.5 equiv)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the phenyl 2,3-butadienoate and the alkene.

    • Dissolve the substrates in anhydrous dichloromethane and cool the solution to -78 °C.

    • Slowly add the solution of ethylaluminum dichloride dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

    • Allow the mixture to warm to room temperature and stir until the layers are clear.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Quantitative Data:

EntryAllenoateAlkeneLewis AcidYield (%)Ref.
1Phenyl 2,3-butadienoateStyreneEtAlCl₂90[5]
2Phenyl 2,3-butadienoate4-MethylstyreneEtAlCl₂85[5]

Experimental Workflow Diagram:

Cycloaddition_Workflow Start Start Mix Mix Allenoate and Alkene in CH₂Cl₂ Start->Mix Cool Cool to -78 °C Mix->Cool Add_LA Add EtAlCl₂ solution Cool->Add_LA React Stir at -78 °C Add_LA->React Quench Quench with Rochelle's Salt React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated Cyclobutane Product Purify->Product

Caption: Workflow for the [2+2] cycloaddition to form cyclobutanes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Application Note:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[17][18][19][20][21] The terminal alkyne of this compound and its derivatives makes it an excellent substrate for this transformation. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it particularly useful in drug discovery and bioconjugation.[7][19][20][22]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

  • Materials:

    • Ethyl 3-butynoate (1.0 equiv)

    • Benzyl azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.1 equiv)

    • tert-Butanol/Water (1:1)

  • Procedure:

    • In a reaction vial, dissolve ethyl 3-butynoate and benzyl azide in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

EntryAlkyneAzideCatalyst SystemYield (%)Ref.
1PhenylacetyleneBenzyl azideElectro-generated Cu(I)78-90[1]
2Propargyl ethersPhenacyl azidesCuSO₄ / Sodium AscorbateGood[23]

Note: The table shows representative yields for CuAAC reactions.

Reaction Mechanism Overview:

Click_Chemistry cluster_catalyst Catalyst Formation cluster_reaction Cycloaddition CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_cat Cu(I) Butynoate Ethyl 3-Butynoate Reaction [3+2] Cycloaddition Butynoate->Reaction Azide Benzyl Azide Azide->Reaction CuI_cat->Reaction Triazole 1,2,3-Triazole Product Reaction->Triazole

Caption: Overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

This compound is a highly versatile C4 building block with broad applications in organic synthesis. The protocols and data presented herein demonstrate its utility in constructing a diverse range of valuable molecules, from bioactive heterocycles to complex carbocyclic frameworks. Its ready availability and the efficiency of the reactions it undergoes make this compound an indispensable tool for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols: Preparation of Allenoates from 3-Butynoic Acid for Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of allenoates, versatile building blocks in organic synthesis, starting from 3-butynoic acid. It further outlines their application in various cycloaddition reactions to construct diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Introduction

Allenoates are highly reactive substrates that participate in a wide array of chemical transformations, most notably cycloaddition reactions. Their unique electronic and steric properties allow them to act as partners in [2+2], [3+2], and [4+2] cycloadditions, providing rapid access to complex molecular architectures. This application note details a reliable two-step protocol for the preparation of ethyl buta-2,3-dienoate from commercially available this compound, followed by representative protocols for its use in key cycloaddition reactions.

Overall Experimental Workflow

The synthesis of various cycloadducts from this compound follows a three-stage process: preparation of the allenoate precursor, and subsequent cycloaddition reactions.

workflow Overall Workflow: From this compound to Cycloadducts cluster_prep Allenoate Preparation cluster_cycloadditions Cycloaddition Reactions A This compound B Ethyl 3-butynoate A->B Esterification (H+, EtOH) C Ethyl buta-2,3-dienoate (Allenoate) B->C Isomerization (Base, e.g., DABCO) D [2+2] Cycloadducts (e.g., Cyclobutanes) C->D Alkene, Lewis Acid E [3+2] Cycloadducts (e.g., Cyclopentenes) C->E Alkene/Imine, Phosphine Catalyst F [4+2] Cycloadducts (e.g., Dihydropyrans) C->F Diene/Dipolarophile, Base Catalyst lewis_acid_mechanism cluster_reactants cluster_products Allenoate Allenoate ActivatedComplex [Allenoate-LA Complex] Allenoate->ActivatedComplex + LA Alkene Alkene LA Lewis Acid (LA) Cycloadduct [2+2] Cycloadduct TS [Transition State] ActivatedComplex->TS + Alkene TS->Cycloadduct phosphine_mechanism A Allenoate C Zwitterionic 1,3-Dipole A->C + R₃P B Phosphine (R₃P) E Cyclic Intermediate C->E + Alkene D Alkene D->E F [3+2] Cycloadduct E->F Proton Transfer G R₃P (Catalyst Regenerated) F->G Elimination dabco_mechanism A Allenoate C Zwitterionic Intermediate A->C + DABCO B DABCO E Michael Adduct C->E + Arylidenoxindole (Michael Addition) D Arylidenoxindole D->E F [4+2] Cycloadduct E->F Intramolecular Annulation G DABCO (Catalyst Regenerated) F->G Elimination

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Butynoic Acid Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of their 3-butynoic acid click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound click chemistry reaction is showing low or no yield. What are the common causes?

A1: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is crucial. While the CuAAC reaction is generally tolerant to a pH range of 4 to 12, the carboxyl group of this compound can influence the optimal pH.[1] A slightly acidic to neutral pH is often a good starting point.

  • Catalyst Inactivation: The active catalyst is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen is a common cause of reaction failure.[2][3]

  • Insufficient Reducing Agent: When using a Cu(II) salt as a precursor, an inadequate amount of the reducing agent (e.g., sodium ascorbate) will result in a low concentration of the active Cu(I) catalyst.[2][3]

  • Ligand Issues: The absence of a stabilizing ligand or the use of an inappropriate ligand can lead to catalyst degradation and reduced reaction rates.[3]

  • Reagent Quality: Degradation of the azide or this compound starting materials can also lead to poor yields.

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the stability of the catalyst. While aqueous solutions are common, co-solvents like DMSO or DMF may be necessary.[4]

Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A2: A common side product in CuAAC reactions is the oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of a diyne.[2] This is particularly prevalent when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen. To minimize this:

  • Degas your solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) is highly recommended.

  • Use an excess of reducing agent: A slight excess of sodium ascorbate helps to maintain the copper in its +1 oxidation state.[2][3]

  • Utilize a stabilizing ligand: Ligands like TBTA or THPTA can protect the Cu(I) catalyst from oxidation.

Another potential issue is the formation of insoluble copper-acetylide precipitates, which can reduce the amount of active catalyst in solution.

Q3: Can the carboxylic acid group of this compound interfere with the copper catalyst?

A3: While it is a valid concern that the carboxylate group could chelate with the copper catalyst, studies have shown that carboxylic acids can actually promote the CuAAC reaction.[5][6][7] The acidic proton can facilitate the protonolysis of the copper-triazolide intermediate, which is a key step in the catalytic cycle. However, using a strong base should be avoided as it is generally unnecessary for the deprotonation of the alkyne in the presence of the copper catalyst and may even hinder the reaction.

Q4: What is the optimal catalyst and ligand combination for reactions with this compound?

A4: A widely used and effective catalytic system is the in-situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[3] This is often paired with a stabilizing ligand. For aqueous or biological applications, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice as it accelerates the reaction and protects the catalyst.[3][8] For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective option.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound click chemistry reactions.

Problem: Low or No Product Formation

Troubleshooting_Low_Yield start Low/No Product check_catalyst Check Catalyst System start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive reagent_degraded Degraded Reagents? check_reagents->reagent_degraded conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal solution_catalyst Solution: - Use fresh CuSO₄/Ascorbate - Degas solvents - Add/change ligand (THPTA/TBTA) catalyst_inactive->solution_catalyst Yes solution_reagents Solution: - Use fresh this compound and azide - Check for proper storage reagent_degraded->solution_reagents Yes solution_conditions Solution: - Adjust pH (try 5-7) - Optimize temperature (RT to 40°C) - Vary solvent/co-solvent conditions_suboptimal->solution_conditions Yes

Caption: Troubleshooting workflow for low or no product yield.

Problem: Presence of Side Products

Troubleshooting_Side_Products start Side Products Observed identify_side_product Identify Side Product (e.g., LC-MS) start->identify_side_product homocoupling Alkyne Homocoupling? identify_side_product->homocoupling other_impurities Other Impurities? identify_side_product->other_impurities solution_homocoupling Solution: - Thoroughly degas solvents - Increase sodium ascorbate concentration - Use a stabilizing ligand homocoupling->solution_homocoupling Yes solution_impurities Solution: - Purify starting materials - Check for solvent compatibility other_impurities->solution_impurities Yes

Caption: Troubleshooting workflow for the presence of side products.

Data Presentation: Influence of Reaction Parameters

The following table summarizes the general impact of various parameters on the CuAAC reaction yield with this compound. Optimal conditions should be determined empirically for each specific reaction.

ParameterGeneral RecommendationRationale
pH 5.0 - 7.0The carboxylic acid of this compound can promote the reaction in this range.[5][6][7] Very low pH can protonate the azide, while high pH can lead to catalyst precipitation.
Catalyst CuSO₄ (1-5 mol%) with Sodium Ascorbate (5-10 mol%)In-situ generation of Cu(I) is convenient and effective.[3]
Ligand THPTA (for aqueous) or TBTA (for organic) (5-25 mol%)Stabilizes the Cu(I) catalyst, accelerates the reaction, and prevents side reactions.[3]
Solvent Water, t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂OThe choice depends on the solubility of the azide substrate. Water is often a good solvent for click chemistry.[1]
Temperature Room Temperature to 40°CThe reaction is typically efficient at room temperature. Gentle heating can increase the rate if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Minimizes the oxidation of the Cu(I) catalyst, thereby reducing the formation of homocoupling side products.[2]

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol is a starting point and may require optimization for different substrates.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water (degassed)

  • tert-Butanol (degassed)

Procedure:

  • Prepare Stock Solutions:

    • This compound in degassed water (e.g., 100 mM).

    • Benzyl azide in degassed t-butanol (e.g., 100 mM).

    • CuSO₄ in degassed water (e.g., 20 mM).

    • Sodium ascorbate in degassed water (e.g., 100 mM, prepare fresh).

    • THPTA in degassed water (e.g., 50 mM).

  • Reaction Setup:

    • In a reaction vial, add the desired volume of the this compound stock solution.

    • Add the desired volume of the benzyl azide stock solution.

    • Add water and t-butanol to achieve a 1:1 to 4:1 water:t-butanol ratio and the desired final concentrations of reactants (e.g., 10 mM this compound and 12 mM benzyl azide).

    • Add the THPTA stock solution to a final concentration of 5 mol% relative to this compound.

    • Add the CuSO₄ stock solution to a final concentration of 1 mol% relative to this compound.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mol% relative to this compound.

    • Vortex the mixture gently.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate) after acidification of the aqueous layer.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Degassed Solvents) mix_reagents Mix Reactants, Ligand, and CuSO₄ prep_reagents->mix_reagents initiate Initiate with Sodium Ascorbate mix_reagents->initiate react React at RT initiate->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up & Extraction monitor->workup purify Purify Product workup->purify

Caption: General experimental workflow for the CuAAC reaction of this compound.

References

Technical Support Center: 3-Butynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-butynoic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges related to side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the oxidation of 3-butyn-1-ol and the carboxylation of a propargyl Grignard reagent, typically formed from propargyl bromide.

Q2: I performed the oxidation of 3-butyn-1-ol, but my yield of this compound is very low. What are the likely side products?

A2: Low yields in the oxidation of 3-butyn-1-ol are often due to the choice of oxidizing agent and reaction conditions. Common side products include butanedioic acid and, in cases of over-oxidation, complete decomposition to carbon dioxide. If using a milder oxidizing agent like pyridinium chlorochromate (PCC), the reaction may stop at the intermediate aldehyde, 3-butynal, especially if the reaction is performed under strictly anhydrous conditions.[1][2]

Q3: My synthesis of this compound via the Grignard route resulted in a mixture of isomeric acids. What are they and why did they form?

A3: A common issue with the Grignard route is the formation of isomeric side products, primarily 2,3-butadienoic acid (allenoic acid) and 2-butynoic acid.[3] These arise from the rearrangement of the initially formed propargylmagnesium bromide to the more thermodynamically stable allenylmagnesium bromide. This rearrangement is particularly prevalent at higher temperatures.[3][4]

Q4: I noticed a significant amount of a non-acidic, volatile side product in my Grignard reaction mixture. What could it be?

A4: This is likely 1,5-hexadiyne, which is formed from a Wurtz-type coupling reaction between the propargyl Grignard reagent and unreacted propargyl bromide. This side reaction is more likely to occur if there is a localized high concentration of propargyl bromide or if the reaction temperature is not adequately controlled.

Troubleshooting Guides

Method 1: Oxidation of 3-Butyn-1-ol

This method involves the direct oxidation of the primary alcohol 3-butyn-1-ol to the corresponding carboxylic acid.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure the oxidizing agent is fresh and active.
- Over-oxidation of the product.- Use a milder oxidizing agent such as Pyridinium Dichromate (PDC) or perform the reaction at a lower temperature. - Carefully monitor the reaction progress using TLC or GC to stop it once the starting material is consumed.
- Generation of large amounts of water hindering the reaction.- For oxidations like those with sodium periodate, consider a two-phase system or a method that does not generate excessive water.
Presence of 3-butynal - Incomplete oxidation.- Increase the amount of oxidizing agent or prolong the reaction time. - If using a mild oxidant like PCC, the presence of water can facilitate the oxidation of the intermediate aldehyde to the carboxylic acid.[2]
Formation of butanedioic acid - Over-oxidation and cleavage of the triple bond.- Avoid strong, non-selective oxidizing agents like potassium permanganate under harsh conditions. - Use a more controlled oxidizing agent like Jones reagent at low temperatures.
  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 70 mL of water, and cool to 0°C.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 3-butyn-1-ol in 100 mL of acetone. Cool the solution to 0°C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of 3-butyn-1-ol, maintaining the temperature between 0-5°C. The color of the reaction mixture will change from orange to green. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, add isopropanol to quench any excess oxidant until the green color persists. Filter the mixture to remove the chromium salts.

  • Extraction: Extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or distillation under reduced pressure.

Method 2: Carboxylation of Propargyl Grignard Reagent

This method involves the formation of a Grignard reagent from propargyl bromide, followed by its reaction with carbon dioxide.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete formation of the Grignard reagent.- Ensure magnesium turnings are activated (e.g., with a crystal of iodine). - Use anhydrous solvent (diethyl ether or THF). - Maintain a dry, inert atmosphere (nitrogen or argon).
- Wurtz coupling of propargyl bromide.- Add the propargyl bromide slowly to the magnesium suspension to avoid high local concentrations. - Keep the reaction temperature low during Grignard formation.
Presence of 2,3-butadienoic acid and 2-butynoic acid - Rearrangement of propargylmagnesium bromide to allenylmagnesium bromide.- Maintain a low reaction temperature (ideally below -20°C) during the formation of the Grignard reagent and subsequent carboxylation.[3][4]
Formation of 1,5-hexadiyne - Wurtz coupling side reaction.- Use a slight excess of magnesium. - Ensure slow addition of propargyl bromide.
  • Grignard Reagent Formation:

    • Place 2.4 g of magnesium turnings in a dry, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 11.9 g of propargyl bromide in 50 mL of anhydrous diethyl ether to the magnesium suspension at 0°C. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Carboxylation:

    • Cool the Grignard reagent to -78°C (dry ice/acetone bath).

    • Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the Grignard solution onto an excess of crushed dry ice.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent like methyl tert-butyl ether.[4]

Visualizing Workflows and Relationships

Troubleshooting_3_Butynoic_Acid_Synthesis cluster_oxidation Method 1: Oxidation of 3-Butyn-1-ol cluster_ox_issues Troubleshooting cluster_grignard Method 2: Grignard Carboxylation cluster_grig_issues Troubleshooting start_ox Start: 3-Butyn-1-ol oxidation Oxidation (e.g., Jones Reagent) start_ox->oxidation product_ox Crude this compound oxidation->product_ox low_yield_ox Low Yield product_ox->low_yield_ox Analysis Shows side_product_aldehyde 3-Butynal Present product_ox->side_product_aldehyde Analysis Shows side_product_diacid Butanedioic Acid Present product_ox->side_product_diacid Analysis Shows start_grig Start: Propargyl Bromide grignard_formation Grignard Formation start_grig->grignard_formation carboxylation Carboxylation (CO2) grignard_formation->carboxylation product_grig Crude this compound carboxylation->product_grig low_yield_grig Low Yield product_grig->low_yield_grig Analysis Shows side_product_isomers Isomeric Acids Present product_grig->side_product_isomers Analysis Shows side_product_coupling 1,5-Hexadiyne Present product_grig->side_product_coupling Analysis Shows

Caption: Troubleshooting workflow for the two main synthetic routes to this compound.

Grignard_Side_Reactions cluster_main_path Desired Reaction cluster_side_reactions Side Reactions propargyl_br Propargyl Bromide (CH≡CCH2Br) propargyl_grignard Propargylmagnesium Bromide (CH≡CCH2MgBr) propargyl_br->propargyl_grignard + Mg mg Mg product This compound propargyl_grignard->product + CO2, then H3O+ rearrangement Rearrangement (esp. at higher temp) propargyl_grignard->rearrangement wurtz_coupling Wurtz Coupling propargyl_grignard->wurtz_coupling + Propargyl Bromide co2 CO2 allenyl_grignard Allenylmagnesium Bromide (CH2=C=CHMgBr) rearrangement->allenyl_grignard isomeric_acids Isomeric Acids (2,3-butadienoic acid, 2-butynoic acid) allenyl_grignard->isomeric_acids + CO2, then H3O+ hexadiyne 1,5-Hexadiyne wurtz_coupling->hexadiyne

References

Stability of 3-Butynoic Acid in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-butynoic acid in common aqueous buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a terminal alkyne and a carboxylic acid. Its stability in aqueous buffers is influenced by pH, temperature, and the buffer composition. Generally, it is relatively stable at acidic to neutral pH and lower temperatures. However, degradation can be observed at higher pH values and elevated temperatures. One source suggests that while stable in air, it may decompose under the influence of light and heat[1]. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, indicating potential for degradation at higher temperatures[2].

Q2: What is the primary degradation pathway for this compound in aqueous buffers?

A2: The most probable degradation pathway for this compound in aqueous solution is the hydration of the terminal alkyne bond. This reaction is typically catalyzed by acid and leads to the formation of an enol intermediate, which then tautomerizes to the more stable ketone. In the case of this compound, this would result in the formation of 3-oxobutanoic acid (acetoacetic acid), following Markovnikov's rule[3][4].

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic pH (e.g., pH 4): Acid-catalyzed hydration of the alkyne is a potential degradation route[3][4].

  • Neutral pH (e.g., pH 7): The rate of hydration is generally slower compared to acidic conditions.

  • Basic pH (e.g., pH 9): At higher pH, the carboxylic acid group will be deprotonated. The terminal alkyne proton is also weakly acidic (pKa ≈ 25) and can be removed by strong bases, though this is less likely to be a major factor in typical biological buffers[5][6]. Base-catalyzed degradation pathways may also exist.

Q4: Can buffer components catalyze the degradation of this compound?

A4: Yes, buffer components can potentially act as general acid or base catalysts, influencing the rate of degradation. For example, phosphate and acetate buffer species have been shown to catalyze the hydrolysis of other compounds and could potentially affect the hydration of the alkyne in this compound[7][8]. Therefore, the choice of buffer can be a critical factor in the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration over time in an experiment. Degradation of the compound in the aqueous buffer.Review the pH and temperature of your buffer. Consider if a lower temperature or a different pH might improve stability.Analyze for the presence of potential degradation products, such as 3-oxobutanoic acid, to confirm the degradation pathway.Prepare fresh solutions of this compound immediately before use.
Appearance of an unexpected peak in HPLC analysis. Formation of a degradation product.Characterize the new peak using techniques like LC-MS to determine its mass and identify it as a potential degradation product (e.g., 3-oxobutanoic acid).Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Inconsistent experimental results when using different buffer preparations. Variability in buffer pH or concentration. Buffer components may be catalyzing degradation.Ensure accurate and consistent preparation of all buffer solutions.Evaluate the stability of this compound in different buffer systems (e.g., phosphate vs. citrate vs. TRIS) at the same pH and temperature to identify any buffer-specific catalytic effects.

Quantitative Stability Data

The following tables present plausible stability data for this compound in common aqueous buffers at different pH values and temperatures. This data is illustrative and based on general chemical principles of alkyne stability. Actual stability should be determined experimentally using a validated stability-indicating method.

Table 1: Stability of this compound in 0.1 M Sodium Phosphate Buffer

pHTemperature (°C)% Remaining after 24 hours% Remaining after 7 days
4.04>99%98%
4.02598%90%
4.04092%75%
7.04>99%99%
7.02599%95%
7.04096%85%
9.0499%96%
9.02595%80%
9.04085%60%

Table 2: Stability of this compound in 0.1 M Sodium Acetate Buffer

pHTemperature (°C)% Remaining after 24 hours% Remaining after 7 days
4.04>99%99%
4.02599%92%
4.04094%80%

Experimental Protocols

Protocol 1: Stability Assessment of this compound using a Stability-Indicating HPLC-UV Method

This protocol describes a general method for assessing the stability of this compound in aqueous buffers.

1. Objective: To quantify the concentration of this compound over time in various aqueous buffer conditions and to detect the formation of potential degradation products.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid

  • Sodium phosphate (monobasic and dibasic)

  • Sodium acetate and acetic acid

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

4. HPLC Method Parameters (Example):

  • Mobile Phase: Isocratic elution with 20 mM sodium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v). The mobile phase composition may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as carboxylic acids have a UV absorbance at low wavelengths)[9].

  • Injection Volume: 10 µL

5. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare the desired aqueous buffers (e.g., 0.1 M sodium phosphate at pH 4, 7, and 9; 0.1 M sodium acetate at pH 4).

    • Spike a known concentration of this compound (e.g., 100 µg/mL) into each buffer solution.

    • Aliquot the solutions into separate vials for each time point and temperature condition.

  • Stability Study:

    • Store the sample vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 6, 12, 24 hours, and 2, 4, 7 days), remove a vial from each condition.

    • If necessary, quench any ongoing degradation by cooling the sample to 4°C or by dilution with the mobile phase.

  • Analysis:

    • Analyze the standards and samples by HPLC-UV.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

6. Forced Degradation (to identify potential degradation products):

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for several hours.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Analyze the stressed samples by HPLC-UV to identify the retention times of degradation products.

Protocol 2: Monitoring this compound Stability by ¹H NMR Spectroscopy

1. Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound and the formation of degradation products in D₂O-based buffers.

2. Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Deuterated buffer components (e.g., sodium phosphate, deuterated acetic acid)

  • NMR tubes

3. Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

4. Procedure:

  • Sample Preparation:

    • Prepare the desired buffers using D₂O as the solvent. Adjust the pD as necessary (pD = pH reading + 0.4).

    • Dissolve a known concentration of this compound in the D₂O-based buffer directly in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum at time 0. The characteristic signals for this compound are expected for the acetylenic proton (C≡C-H) and the methylene protons (-CH₂-). The carboxylic acid proton will exchange with D₂O and may not be observed.

    • Incubate the NMR tube at the desired temperature.

    • Acquire ¹H NMR spectra at subsequent time points.

  • Data Analysis:

    • Monitor the decrease in the integral of the this compound signals.

    • Look for the appearance of new signals corresponding to degradation products. For example, the formation of 3-oxobutanoic acid would lead to the appearance of a methyl signal and a new methylene signal.

Visualizations

G Experimental Workflow for Stability Testing A Prepare Buffer Solutions (e.g., Phosphate, Acetate) C Spike Stock into Buffers to Final Concentration A->C B Prepare this compound Stock Solution B->C D Aliquot into Vials for Each Time Point & Temperature C->D E Store at Defined Temperatures (4°C, 25°C, 40°C) D->E F Withdraw Samples at Scheduled Time Points E->F G Analyze by Stability-Indicating HPLC-UV Method F->G H Quantify Remaining this compound and Degradation Products G->H I Data Analysis and Stability Assessment H->I

References

Technical Support Center: Purification of 3-Butynoic Acid-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-butynoic acid-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind labeling proteins with this compound succinimidyl ester?

This compound succinimidyl ester is an amine-reactive reagent used to introduce a terminal alkyne group onto a protein.[1] The succinimidyl ester (NHS ester) reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[2][3] This process covalently attaches the this compound moiety, providing a bioorthogonal alkyne handle for subsequent "click" chemistry reactions.

Q2: What is "click chemistry" and how is it used in this context?

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding.[4] In the context of this compound-labeled proteins, the most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] The alkyne group on the labeled protein reacts with an azide-containing molecule (e.g., biotin-azide or a fluorescent probe-azide) to form a stable triazole linkage.[1] This allows for the specific attachment of a tag for purification or detection.

Q3: Which affinity resin should I choose for purifying my biotinylated this compound-labeled protein?

The choice of affinity resin depends on factors such as the desired purity, yield, and cost.[5][6] Streptavidin and NeutrAvidin resins are commonly used for capturing biotinylated proteins due to the high affinity of the biotin-streptavidin interaction.[7] While both are effective, NeutrAvidin often exhibits lower non-specific binding. Agarose-based resins are a cost-effective option, while magnetic beads can simplify handling and reduce processing time.

Q4: Can I reuse the affinity resin after elution?

The reusability of the resin depends on the elution method.[8] Harsh elution conditions, such as boiling in SDS-PAGE loading buffer, will denature the streptavidin on the resin, rendering it unsuitable for reuse.[9] Milder elution methods, such as competitive elution with excess free biotin, may allow for resin regeneration, but the binding capacity might decrease with each cycle.[7]

Troubleshooting Guides

Low Yield of Purified Protein
Potential Cause Recommended Solution
Inefficient Protein Labeling - Optimize the molar ratio of this compound succinimidyl ester to protein. A 10-20 fold molar excess of the NHS ester is a good starting point.[10] - Ensure the protein concentration is adequate. Labeling efficiency is higher at protein concentrations of 2.5 mg/mL or greater.[2] - Check the pH of the labeling buffer. A pH of 8.0-9.0 is optimal for the reaction of NHS esters with primary amines.[10] - Ensure the absence of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) in the protein solution before labeling.[2]
Inefficient Click Chemistry Reaction - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) for the CuAAC reaction.[4] - Degas your reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[4] - Include a copper-chelating ligand (e.g., THPTA) to protect the protein and improve reaction efficiency.[4] - Increase the concentration of the azide-tagged reporter molecule (e.g., biotin-azide).
Poor Binding to Affinity Resin - Ensure complete removal of unreacted biotin-azide before adding the sample to the resin. - Increase the incubation time of the labeled protein with the affinity resin. - Consider using a resin with a longer spacer arm to reduce steric hindrance.
Loss of Protein During Elution - If using competitive elution, increase the concentration of free biotin and the incubation time.[7] - For denaturing elution, ensure the elution buffer is effective. Boiling in SDS-PAGE loading buffer is a common method.[9] - Elute in a larger volume or with a buffer containing solubilizing agents to prevent protein precipitation on the column.
High Background/Contaminating Proteins
Potential Cause Recommended Solution
Non-specific Binding to the Resin - Increase the stringency of the wash steps. This can be achieved by increasing the salt concentration (e.g., up to 0.5 M NaCl) or including a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.[8] - Perform a pre-clearing step by incubating the cell lysate with unconjugated beads before the affinity purification step.
Co-purification of Interacting Proteins - Use more stringent wash conditions (higher salt, detergents) to disrupt weaker protein-protein interactions. - If the goal is to identify interacting partners, less stringent washes should be used, but if the goal is to purify only the labeled protein, stringency should be high.
Protease Degradation - Add protease inhibitors to your lysis and wash buffers.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound Succinimidyl Ester

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound succinimidyl ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve or buffer exchange the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-10 mg/mL. The protein solution must be free of amine-containing substances.[11]

  • Prepare Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add the labeling reagent stock solution to the protein solution to achieve a 10-20 fold molar excess of the NHS ester over the protein. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the unreacted labeling reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Biotinylation of this compound-Labeled Protein via CuAAC Click Chemistry

Materials:

  • This compound-labeled protein

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Labeled Protein: 1-10 µM in PBS.

    • Biotin-azide: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

    • TCEP or Sodium Ascorbate: 50 mM stock in water (prepare fresh).

    • THPTA: 50 mM stock in water.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • This compound-labeled protein

    • Biotin-azide (final concentration 100-200 µM)

    • CuSO₄:THPTA complex (prepare by premixing CuSO₄ and THPTA at a 1:5 molar ratio; final concentration of CuSO₄ should be 1 mM)

  • Initiate Reaction: Add TCEP or sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: The biotinylated protein can be purified from excess reagents by dialysis or using a desalting column.

Protocol 3: Affinity Purification of Biotinylated Protein

Materials:

  • Biotinylated protein sample

  • Streptavidin or NeutrAvidin affinity resin (e.g., agarose beads or magnetic beads)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or SDS-PAGE loading buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Resin Equilibration: Wash the affinity resin with Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Incubate the biotinylated protein sample with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the resin and discard the supernatant. Wash the resin 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Resuspend the resin in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. The purified protein will be in the supernatant.

    • Acidic Elution: Resuspend the resin in 0.1 M glycine-HCl, pH 2.8, and incubate for 5-10 minutes. Collect the supernatant and immediately neutralize with Neutralization Buffer.

Data Presentation

Table 1: Effect of Protein Concentration on Labeling Efficiency with Succinimidyl Esters

Protein ConcentrationTypical Labeling Efficiency
< 1 mg/mL< 20%
1 - 2.5 mg/mL20 - 35%[2]
> 2.5 mg/mL> 35%[2]

Note: Labeling efficiency is dependent on the specific protein and reaction conditions.

Table 2: Comparison of Common Affinity Resins for Biotinylated Protein Purification

Resin TypeBinding CapacityNon-Specific BindingCost
Streptavidin Agarose HighModerateLow
NeutrAvidin Agarose HighLowModerate
Streptavidin Magnetic Beads ModerateLowHigh
NeutrAvidin Magnetic Beads ModerateVery LowHigh

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_purification Affinity Purification protein Protein of Interest labeled_protein Alkyne-Labeled Protein protein->labeled_protein Amine Reaction (pH 8.3) nhs_ester This compound Succinimidyl Ester nhs_ester->labeled_protein biotinylated_protein Biotinylated Protein labeled_protein->biotinylated_protein CuAAC Reaction biotin_azide Biotin-Azide biotin_azide->biotinylated_protein bound_protein Bound Protein biotinylated_protein->bound_protein Binding resin Streptavidin Resin resin->bound_protein purified_protein Purified Protein bound_protein->purified_protein Elution troubleshooting_low_yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of Purified Protein check_labeling Check Labeling Efficiency start->check_labeling check_click Check Click Reaction check_labeling->check_click Labeling OK solution_labeling Optimize Labeling: - Molar Ratio - Protein Concentration - pH check_labeling->solution_labeling Inefficient check_binding Check Binding to Resin check_click->check_binding Click OK solution_click Optimize Click Reaction: - Fresh Reagents - Degas Solution - Use Ligand check_click->solution_click Inefficient check_elution Check Elution check_binding->check_elution Binding OK solution_binding Optimize Binding: - Remove Excess Biotin - Increase Incubation Time check_binding->solution_binding Poor solution_elution Optimize Elution: - Increase Biotin Conc. - Use Stronger Eluent check_elution->solution_elution Inefficient

References

Technical Support Center: 3-Butynoic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Butynoic acid to prevent its degradation.

Troubleshooting Guide

Researchers may encounter issues with this compound purity and reactivity over time. This guide addresses common problems and provides corrective actions.

Issue Potential Cause Recommended Action
Reduced potency or failed reaction Degradation of this compound due to improper storage.Verify storage conditions (see FAQ for details). Test the purity of the stored acid using techniques like NMR or HPLC. If degraded, procure a fresh batch and adhere strictly to recommended storage protocols.
Discoloration of the solid (yellowing/browning) Exposure to light or air, leading to photo-oxidation or polymerization.Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling.
Inconsistent analytical results (e.g., extra peaks in NMR/HPLC) Presence of degradation products or polymeric impurities.Purify the material if possible (recrystallization may be an option). For future use, aliquot the fresh material into smaller, single-use vials to minimize repeated exposure of the bulk stock.
Poor solubility in expected solvents Formation of insoluble polymers or degradation products.Confirm the solvent's purity and dryness. If the issue persists, it is a strong indicator of degradation. A fresh sample is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions.[1][2][3] These conditions are summarized in the table below.

Parameter Recommended Condition Rationale
Temperature Freezer (-20°C) or Refrigerated (0-10°C)Minimizes thermal degradation and potential polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation and moisture-related degradation.[2]
Light Dark (Amber vial or wrapped in foil)Protects against light-induced degradation.
Container Tightly sealed, appropriate for corrosivesPrevents contamination and exposure to moisture and air. The compound is corrosive.[2]

Q2: What are the primary degradation pathways for this compound?

A2: While specific quantitative studies on this compound degradation are not abundant in public literature, based on the chemical nature of terminal alkynes and carboxylic acids, two primary degradation pathways are plausible:

  • Oxidative Decarboxylation: The carboxylic acid group can be susceptible to oxidation, leading to the loss of carbon dioxide (CO2) and the formation of various oxidation products.[4][5]

  • Photo-induced Polymerization/Oxidation: The terminal alkyne is a reactive functional group that can undergo polymerization or oxidation, especially when exposed to light and oxygen.[2][6]

A simplified diagram illustrating these potential degradation pathways is provided below.

Potential Degradation Pathways of this compound 3-Butynoic_Acid This compound Oxidative_Decarboxylation Oxidative Decarboxylation (Heat, Oxygen) 3-Butynoic_Acid->Oxidative_Decarboxylation Photo_Polymerization Photo-induced Polymerization/Oxidation (Light, Oxygen) 3-Butynoic_Acid->Photo_Polymerization Degradation_Products_1 Propargyl derivatives, CO2 Oxidative_Decarboxylation->Degradation_Products_1 Degradation_Products_2 Polymeric materials, Oxidized species Photo_Polymerization->Degradation_Products_2

Potential Degradation Pathways

Q3: How can I assess the stability of my this compound sample?

A3: A stability study can be performed to assess the degradation of your sample over time. This involves storing aliquots under different conditions and analyzing them at specific time points. A general protocol for such a study is provided in the "Experimental Protocols" section.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method for evaluating the stability of this compound under accelerated conditions.

1. Objective: To determine the rate of degradation of this compound under various storage conditions (temperature and light exposure).

2. Materials:

  • This compound, high purity

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas

  • Temperature-controlled ovens/incubators

  • UV light source (optional, for photostability)

  • Analytical balance

  • HPLC or NMR spectrometer

  • Appropriate deuterated solvent for NMR (e.g., CDCl3) or HPLC-grade solvents

3. Experimental Workflow:

The following diagram illustrates the workflow for the stability study.

Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Aliquot Aliquot this compound into amber vials Inert Blanket with inert gas Aliquot->Inert Seal Tightly seal vials Inert->Seal Control Control: -20°C, Dark Condition1 Condition 1: 4°C, Dark Condition2 Condition 2: 25°C, Dark Condition3 Condition 3: 40°C, Dark Condition4 Condition 4 (Optional): 25°C, UV Light Timepoints Pull samples at T=0, 1, 2, 4, 8 weeks Control->Timepoints Condition1->Timepoints Condition2->Timepoints Condition3->Timepoints Condition4->Timepoints Analyze Analyze purity by NMR or HPLC Timepoints->Analyze Data Quantify remaining This compound Analyze->Data

Stability Study Workflow

4. Procedure:

  • Sample Preparation:

    • In a controlled environment (e.g., a glove box), accurately weigh and aliquot equal amounts of this compound into a series of amber vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen).

    • Immediately and tightly seal the vials.

  • Initial Analysis (T=0):

    • Analyze one of the prepared samples immediately to establish the initial purity. This will serve as the baseline (T=0).

  • Storage:

    • Place the vials in the different storage conditions as outlined in the workflow diagram.

  • Time-Point Analysis:

    • At each designated time point (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the contents to determine the purity of this compound.

  • Data Analysis:

    • Quantify the percentage of remaining this compound at each time point for each condition relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each condition.

5. Analytical Method (Example: 1H NMR):

  • Dissolve a known mass of the this compound sample in a deuterated solvent (e.g., CDCl3) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Acquire the 1H NMR spectrum.

  • Integrate the characteristic peaks of this compound (e.g., the terminal alkyne proton and the methylene protons) and the internal standard.

  • Calculate the concentration of this compound relative to the internal standard.

Logical Troubleshooting Diagram

If you are experiencing issues with experiments involving this compound, this decision tree can help you troubleshoot the problem.

Troubleshooting Experimental Issues with this compound Start Experiment with This compound Fails Check_Purity Check Purity of This compound (NMR, HPLC) Start->Check_Purity Pure Purity is High Check_Purity->Pure Yes Impure Purity is Low/ Degradation Observed Check_Purity->Impure No Check_Reagents Verify other reagents and reaction conditions Pure->Check_Reagents Check_Storage Review Storage Conditions: - Temp (-20°C)? - Inert Gas? - Dark? Impure->Check_Storage Proper_Storage Storage is Correct Check_Storage->Proper_Storage Yes Improper_Storage Storage is Incorrect Check_Storage->Improper_Storage No Old_Material Material may be old despite proper storage Proper_Storage->Old_Material New_Batch Procure a fresh batch of This compound Improper_Storage->New_Batch Follow_Protocols Strictly follow recommended storage protocols New_Batch->Follow_Protocols End Problem Likely Solved Follow_Protocols->End Old_Material->New_Batch

Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Reaction Conditions for 3-Butynoic Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing coupling reactions involving 3-butynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful implementation of your synthetic strategies.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the coupling of this compound.

Guide 1: Sonogashira Coupling Issues

The Sonogashira coupling is a fundamental method for forming carbon-carbon bonds between terminal alkynes like this compound and aryl or vinyl halides. However, the presence of the carboxylic acid moiety can introduce specific challenges.

Problem: Low or No Conversion of Starting Materials

If you are observing poor conversion of your this compound or coupling partner, consider the following troubleshooting steps:

LowConversion cluster_catalyst Catalyst System cluster_base Base Selection cluster_solvent Solvent & Temperature cluster_anaerobic Anaerobic Conditions Start Low/No Conversion Catalyst Check Catalyst System Start->Catalyst Is the catalyst active? Base Evaluate Base Catalyst->Base Is the base appropriate? Catalyst_Check Use fresh Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and CuI cocatalyst. Catalyst->Catalyst_Check Ligand_Check Consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Catalyst->Ligand_Check Solvent Assess Solvent & Temperature Base->Solvent Are reaction conditions optimal? Base_Check Use a suitable amine base (e.g., Et₃N, DIPEA). The base deprotonates the alkyne and neutralizes the HX byproduct. Base->Base_Check Base_Strength For less reactive halides, a stronger base may be required. Base->Base_Strength Anaerobic Ensure Anaerobic Conditions Solvent->Anaerobic Is oxygen excluded? Solvent_Choice Use anhydrous, degassed solvents (e.g., THF, DMF, toluene). Solvent->Solvent_Choice Temp_Increase For aryl bromides or chlorides, increasing the temperature may be necessary. Solvent->Temp_Increase Result Improved Conversion Anaerobic->Result Degas Thoroughly degas solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas). Anaerobic->Degas Inert_Atm Maintain a positive pressure of an inert gas (Ar or N₂). Anaerobic->Inert_Atm

Troubleshooting workflow for low or no conversion in Sonogashira coupling.

Problem: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

A common side reaction is the dimerization of this compound, which consumes the starting material and complicates purification.[1][2]

GlaserCoupling cluster_copper Copper Catalyst cluster_oxygen Oxygen Exclusion cluster_base Base Optimization Start Excessive Homocoupling Copper Review Copper Catalyst Start->Copper Is Cu(I) concentration optimal? Oxygen Minimize Oxygen Copper->Oxygen Is the reaction strictly anaerobic? Copper_Amount Use the minimum effective amount of CuI. Copper->Copper_Amount Copper_Free Consider a copper-free Sonogashira protocol. Copper->Copper_Free Base Adjust Base Oxygen->Base Can the base be optimized? Degas Ensure rigorous degassing of all reagents and solvents. Oxygen->Degas Inert_Atm Maintain a strict inert atmosphere throughout the reaction. Oxygen->Inert_Atm Result Reduced Homocoupling Base->Result Base_Choice The choice of amine base can influence the rate of homocoupling. Base->Base_Choice Base_Concentration Use the minimum excess of base required. Base->Base_Concentration

Troubleshooting workflow for excessive alkyne homocoupling.

Guide 2: Amide Coupling Issues

Coupling the carboxylic acid of this compound with an amine can be challenging, particularly with electron-deficient or sterically hindered amines.

Problem: Incomplete Amide Bond Formation

If the formation of the desired amide is sluggish or incomplete, the following flowchart can guide your optimization.

AmideCoupling cluster_reagent Coupling Reagent cluster_base_additive Base & Additives cluster_solvent_temp Solvent & Temperature Start Incomplete Amidation Coupling_Reagent Select Coupling Reagent Start->Coupling_Reagent Is the activating agent effective? Base_Additive Optimize Base & Additives Coupling_Reagent->Base_Additive Are the additives and base optimal? Carbodiimide Use carbodiimides like EDC or DCC. Coupling_Reagent->Carbodiimide Uronium For difficult couplings, consider uronium-based reagents like HATU or HBTU. Coupling_Reagent->Uronium Mukaiyama The Mukaiyama reagent can also be effective. Coupling_Reagent->Mukaiyama Solvent_Temp Adjust Solvent & Temperature Base_Additive->Solvent_Temp Are reaction conditions suitable? Base_Choice Use a non-nucleophilic base like DIPEA or NMM. Base_Additive->Base_Choice Additive Additives like HOBt or DMAP can accelerate the reaction and suppress side reactions. Base_Additive->Additive Result Complete Amidation Solvent_Temp->Result Solvent Use anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile. Solvent_Temp->Solvent Temperature While many couplings proceed at room temperature, gentle heating may be required for less reactive partners. Solvent_Temp->Temperature

Troubleshooting workflow for incomplete amide coupling.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not working, and I am only recovering my starting materials. What are the likely causes?

A1: The most common culprits for a failed Sonogashira reaction are an inactive catalyst, insufficient exclusion of oxygen, or inappropriate reaction conditions. Ensure your palladium catalyst and copper(I) iodide are fresh and handled under an inert atmosphere. Thoroughly degas all solvents and reagents. For less reactive coupling partners, such as aryl bromides, an increase in temperature may be necessary. The choice of an appropriate bulky and electron-rich phosphine ligand can also be critical.

Q2: I am observing a significant amount of a byproduct that I suspect is a dimer of this compound. What is this side reaction and how can I prevent it?

A2: This side reaction is known as Glaser coupling, which is the oxidative homocoupling of terminal alkynes.[1][2] It is often promoted by the presence of oxygen and the copper catalyst. To minimize this, it is crucial to maintain strictly anaerobic conditions. Reducing the amount of copper(I) iodide or switching to a copper-free Sonogashira protocol can also be effective.

Q3: The carboxylic acid group of this compound seems to be interfering with my coupling reaction. What can I do?

A3: The acidic proton of the carboxylic acid can react with the base, and the carboxylate can potentially coordinate to the metal catalyst, influencing its activity. One strategy is to perform the coupling on an ester derivative of this compound, followed by hydrolysis to regenerate the carboxylic acid. Alternatively, in Sonogashira couplings, the use of a sufficient excess of the amine base should deprotonate both the alkyne and the carboxylic acid. For amide couplings, the use of specific activating agents is designed to work in the presence of the acidic proton.

Q4: What are the best practices for setting up a this compound coupling reaction to ensure reproducibility?

A4: To ensure reproducibility, it is essential to use reagents of high purity and anhydrous, degassed solvents. All reactions should be set up under a positive pressure of an inert gas like argon or nitrogen. The order of addition of reagents can also be important; for Sonogashira reactions, it is common to add the palladium catalyst, copper cocatalyst, and ligand to the solvent, followed by the aryl halide, base, and finally the this compound.

Data on Reaction Conditions

The following tables summarize typical reaction conditions for various coupling reactions of this compound and its derivatives.

Table 1: Sonogashira Coupling of this compound Derivatives with Aryl Halides

AlkyneAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
This compound derivativeAryl IodidePd(PPh₃)₂Cl₂ (2)CuI (4)PPh₃Et₃NTHFRTGood
This compound derivativeAryl BromidePd(OAc)₂ (5)-SPhosTBAFTHF80Good
Propiolic acidAryl IodidePd(OAc)₂ (5)-XPhosK₂CO₃Dioxane100High

Table 2: Amide Coupling of this compound with Amines

AmineCoupling ReagentAdditiveBaseSolventTemp (°C)Yield (%)
Resin-bound amineMukaiyama reagent-Et₃NDMFRTModerate
AnilineEDCHOBt, DMAPDIPEACH₃CNRTGood
Aliphatic amineHATU-DIPEADMFRTHigh

Table 3: Esterification of this compound with Alcohols

AlcoholCatalystConditionsSolventTemp (°C)Yield (%)
EthanolH₂SO₄ (cat.)RefluxEthanol (excess)78High
Methanolp-TsOH (cat.)Dean-StarkToluene110High
Benzyl alcoholDCCDMAPDCMRTGood

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of a this compound Ester

This protocol is adapted from a general procedure for Sonogashira coupling.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • To the stirred solution, add the this compound ester (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt Mediated Amide Coupling of this compound

This protocol is a general procedure for EDC/HOBt coupling.[3]

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 mmol) to the solution and stir for 15 minutes at 0 °C.

  • Add the amine (1.0 mmol) followed by DIPEA (2.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Fischer Esterification of this compound

This is a classic method for ester synthesis.[4][5][6]

  • In a round-bottom flask, combine this compound (10 mmol) and the desired alcohol (e.g., ethanol, 50 mL, used in excess as the solvent).

  • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude ester.

  • Purify by distillation or column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-X R-X->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡CR' R-C≡CR' Reductive Elimination->R-C≡CR' CuX CuX R'C≡CCu R'C≡CCu CuX->R'C≡CCu R'C≡CH, Base R'C≡CH R'C≡CH Base Base R'C≡CCu->Transmetalation R'C≡CCu->CuX Transmetalation EDC_Workflow Start Start: this compound + Amine Activate Activate Carboxylic Acid (EDC, HOBt, 0°C) Start->Activate Add_Amine Add Amine and Base (DIPEA) Activate->Add_Amine React React at RT Add_Amine->React Workup Aqueous Workup (Acid/Base Washes) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

References

Removal of unreacted 3-Butynoic acid from experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-butynoic acid from experimental reaction mixtures.

Troubleshooting Guide

Q1: My final product is still acidic after a standard workup. How can I remove residual this compound?

A1: Residual this compound can often be removed by performing a liquid-liquid extraction with a mild basic solution. The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous phase and will be separated from your desired product in the organic phase.

  • Recommended Procedure:

    • Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times. Caution: CO₂ evolution will occur, so vent the funnel frequently.

    • To remove any remaining aqueous base, wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

Q2: I am experiencing an emulsion during the basic wash of my reaction mixture. What should I do?

A2: Emulsion formation is a common issue, particularly when dealing with complex mixtures. Here are several strategies to resolve it:

  • Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity can often aid in the separation of layers.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.

  • Solvent Addition: Add a small amount of the organic solvent used in the extraction to decrease the viscosity of the organic phase.

Q3: My product is sensitive to basic conditions or water. What are some alternative methods for removing this compound?

A3: If your compound of interest is unstable in the presence of aqueous bases, alternative non-extractive methods should be considered:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. Since this compound is a polar carboxylic acid, it will have a strong affinity for the silica gel, allowing for the elution of less polar products first.

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification technique.[2][3][4] The choice of solvent is critical; you need a solvent in which your product's solubility is significantly different from that of this compound at different temperatures.

  • Solid-Phase Scavengers: Use a basic solid-phase scavenger resin (e.g., an amine-functionalized polymer). These resins can be added directly to the organic reaction mixture. The resin will react with and bind the acidic this compound, and can then be simply filtered off.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy. Key data is summarized in the table below. Its solubility in water and various organic solvents, along with its acidic nature (pKa), are the most important factors for its separation via extraction.[2]

PropertyValueSignificance for Removal
Molecular Weight 84.07 g/mol [5]Influences diffusion and chromatographic behavior.
Melting Point 78-87 °C[5]Important for purification by recrystallization or distillation.
pKa ~3.62 (Predicted)[2]Indicates it is a weak acid, readily deprotonated by mild bases like NaHCO₃.
Solubility Water, Ethanol, EtherHigh water solubility of its salt form is key for aqueous extraction.
Chloroform, Methanol (Slightly)[2][3]Important for choosing appropriate reaction and chromatography solvents.

Q2: What is the most common and straightforward method for removing this compound?

A2: The most common method is a liquid-liquid extraction using a dilute aqueous basic solution, such as saturated sodium bicarbonate. This method is efficient, scalable, and leverages the acidic nature of this compound to transfer it from an organic solvent into an aqueous layer for easy removal.

Q3: How can I verify that all the unreacted this compound has been successfully removed?

A3: Several analytical techniques can be employed to confirm the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of this compound by comparing your purified product to a spot of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of this compound (a triplet around 2.25 ppm and a doublet around 3.38 ppm in CDCl₃) in your purified sample.[6]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can separate and detect trace amounts of the acid.[7]

  • Gas Chromatography (GC): Suitable for volatile compounds and can be used to quantify residual this compound, possibly after derivatization.[8]

Q4: What safety precautions should I be aware of when handling this compound and the reagents for its removal?

A4: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Can be corrosive and cause irritation. Avoid contact with skin and eyes.

  • Basic Wash: When neutralizing an acid with a bicarbonate solution, carbon dioxide gas is produced, which can cause pressure buildup in a sealed container like a separatory funnel. Always vent the funnel frequently and point the stopper away from yourself and others.

Experimental Protocol: Removal by Basic Liquid-Liquid Extraction

This protocol details the standard procedure for removing this compound from a reaction mixture where the desired product is soluble in an organic solvent.

Materials:

  • Crude reaction mixture containing the desired product and unreacted this compound.

  • Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask, filter funnel, and filter paper.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of the chosen organic solvent.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent the pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will typically be the organic phase (confirm by checking miscibility if unsure). Drain the lower aqueous layer.

  • Repeat Wash: Repeat steps 3 and 4 one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water and dissolved salts. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration: Filter the dried organic solution through a filter paper into a clean, pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Check: Analyze the final product using TLC, NMR, or another suitable analytical method to confirm the absence of this compound.

Visualizations

MethodSelection Start Start: Crude Product with This compound Impurity CheckStability Is the product stable to aqueous base and water? Start->CheckStability Extraction Perform Basic Liquid-Liquid Extraction (e.g., with NaHCO3) CheckStability->Extraction  Yes CheckSolid Is the product a solid? CheckStability->CheckSolid No End Purified Product Extraction->End Chromatography Use Silica Gel Column Chromatography CheckSolid->Chromatography No Recrystallize Attempt Purification by Recrystallization CheckSolid->Recrystallize  Yes Chromatography->End Recrystallize->End

Caption: Decision workflow for selecting a purification method.

ExtractionWorkflow cluster_extraction Liquid-Liquid Extraction Steps cluster_workup Final Workup Step1 1. Dissolve crude product in organic solvent Step2 2. Transfer to separatory funnel Step1->Step2 Step3 3. Wash with sat. NaHCO3 (aq) (Vent frequently!) Step2->Step3 Step4 4. Separate aqueous layer (contains acid salt) Step3->Step4 Step5 5. Repeat wash 1-2x Step4->Step5 Step6 6. Wash with brine Step5->Step6 Step7 7. Dry organic layer (e.g., Na2SO4) Step6->Step7 Step8 8. Filter Step7->Step8 Step9 9. Concentrate solvent (rotary evaporator) Step8->Step9 PurifiedProduct PurifiedProduct Step9->PurifiedProduct Yields

Caption: Experimental workflow for basic liquid-liquid extraction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Butynoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of a molecule is fundamentally dictated by its structure. For carboxylic acids with a four-carbon skeleton, the presence and position of unsaturation or ring strain introduce significant variations in chemical behavior. This guide provides an objective comparison of the reactivity of 3-butynoic acid against its key isomers: 2-butynoic acid, but-3-enoic acid, and cyclopropanecarboxylic acid. Understanding these differences is paramount for applications in organic synthesis, medicinal chemistry, and materials science, where precise control over chemical reactions is essential.

This comparison is supported by experimental data on acidity, hydrogenation, and unique reaction pathways, providing a clear framework for selecting the appropriate isomer for a desired chemical transformation.

Structural and Physical Properties

The fundamental differences in the isomers' structures—a terminal alkyne, an internal alkyne, a terminal alkene, and a strained ring system—lead to distinct physical and chemical properties.

PropertyThis compound2-Butynoic Acid (Tetrolic Acid)But-3-enoic Acid (Vinylacetic Acid)Cyclopropanecarboxylic Acid
Structure C≡C-CH₂-COOHCH₃-C≡C-COOHCH₂=CH-CH₂-COOH(CH₂)₂CH-COOH
Molecular Formula C₄H₄O₂C₄H₄O₂C₄H₆O₂C₄H₆O₂
Molar Mass ( g/mol ) 84.07[1]84.07[2]86.0986.09[3][4]
Melting Point (°C) 70-8078-80[2][5]-39[6]18.5[3]
Boiling Point (°C) 195203[2][7]163184-186[4]
pKa ~3.62 (Predicted)[8]2.65~4.334.83[3]

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a carboxylic acid is a measure of the stability of its conjugate base (carboxylate anion). This stability is heavily influenced by the electronic effects of the adjacent functional groups.

The sp-hybridized carbons of an alkyne are more electronegative than sp²-hybridized carbons of an alkene or sp³-hybridized carbons. This strong inductive electron-withdrawing effect stabilizes the negative charge of the conjugate base, resulting in a lower pKa (stronger acid).

Key Observations:

  • 2-Butynoic acid is the strongest acid in this series. Its alkyne group is directly conjugated with the carboxyl group, maximizing the electron-withdrawing effect and stabilizing the carboxylate anion.

  • This compound is also a relatively strong acid due to the inductive effect of the sp-hybridized carbons, though the effect is slightly attenuated by the intervening CH₂ group.[9][10]

  • But-3-enoic acid is less acidic, as the electron-withdrawing effect of the sp² carbons is weaker than that of sp carbons.

  • Cyclopropanecarboxylic acid is the weakest acid. The cyclopropyl group has some s-character and is slightly electron-withdrawing compared to a standard alkyl group, but its effect is less pronounced than that of the unsaturated isomers.[4]

Figure 1: Relationship between isomer structure and acidity (pKa).
Hydrogenation

Hydrogenation reduces carbon-carbon multiple bonds. The conditions required for this reaction serve as a proxy for the stability of the unsaturation. Alkynes can be reduced in a stepwise manner, first to an alkene and then to an alkane.

IsomerReactivity towards HydrogenationTypical Conditions & Products
This compound HighCan be selectively reduced to but-3-enoic acid (using Lindlar's catalyst) or fully reduced to butanoic acid with H₂/Pd-C.[1]
2-Butynoic Acid HighSimilar to this compound, can be selectively reduced to (Z)-but-2-enoic acid or fully to butanoic acid.
But-3-enoic Acid ModerateReadily reduced to butanoic acid under standard H₂/Pd-C conditions.
Cyclopropanecarboxylic Acid LowThe cyclopropane ring is a strained sigma-bonded system and is resistant to catalytic hydrogenation under standard conditions that reduce alkenes/alkynes. Ring-opening requires more forcing conditions (e.g., higher pressures/temperatures).
Experimental Protocol: Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of this compound and but-3-enoic acid.

Materials:

  • This compound

  • But-3-enoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon-setup for atmospheric hydrogenation

  • NMR spectrometer or GC-MS for analysis

Procedure:

  • In two separate, identical reaction flasks, dissolve an equimolar amount (e.g., 1 mmol) of this compound and but-3-enoic acid in 10 mL of methanol.

  • To each flask, add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Securely attach a hydrogen-filled balloon to each flask via a septum and needle.

  • Purge each flask by pulling a brief vacuum and refilling with hydrogen from the balloon. Repeat three times.

  • Stir both reactions vigorously at room temperature under a positive pressure of hydrogen (1 atm).

  • At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot by filtering it through a small plug of Celite to remove the Pd/C catalyst.

  • Analyze the composition of the filtered aliquot by ¹H NMR spectroscopy or GC-MS to determine the ratio of starting material to product (butanoic acid).

  • Plot the percentage conversion versus time for each starting material. The compound that reaches full conversion faster is the more reactive isomer under these conditions.

Hydrogenation_Workflow start Prepare Equimolar Solutions (Isomer A & Isomer B in Methanol) add_catalyst Add Pd/C Catalyst to Each Flask start->add_catalyst purge Purge with H₂ Gas add_catalyst->purge react Stir under H₂ Atmosphere (1 atm, RT) purge->react sampling Withdraw Aliquots at Time Intervals react->sampling sampling->react Continue Reaction quench Filter through Celite to Remove Catalyst sampling->quench Sample analysis Analyze by NMR or GC-MS quench->analysis plot Plot % Conversion vs. Time analysis->plot compare Compare Reaction Rates plot->compare

Figure 2: Experimental workflow for comparing hydrogenation rates.
Electrophilic Addition (Halogenation)

The electron-rich pi bonds of alkynes and alkenes readily undergo electrophilic addition with halogens like bromine (Br₂).

  • But-3-enoic acid: The alkene reacts via a cyclic bromonium ion intermediate, leading to an anti-addition product. This reaction is typically fast.

  • 3-Butynoic and 2-Butynoic acids: Alkynes are generally less reactive towards electrophiles like Br₂ than alkenes because the resulting vinyl cation intermediate is less stable. The reaction can proceed to give a di- or tetra-bromo product depending on the stoichiometry.

  • Cyclopropanecarboxylic acid: The ring is generally stable to Br₂ under mild conditions, showing no reaction.

Halogenation_Mechanism cluster_alkene Alkene Halogenation (But-3-enoic acid) cluster_alkyne Alkyne Halogenation (this compound) A1 CH₂=CH-R + Br₂ A2 Cyclic Bromonium Ion (Intermediate) A1->A2 A3 Br⁻ attacks from opposite face A2->A3 A4 Br-CH₂-CH(Br)-R (anti-addition) A3->A4 B1 C≡C-R + Br₂ B2 Vinyl Cation / Cyclic Ion (Intermediate) B1->B2 B3 Br-C=C(Br)-R (E/Z mixture) B2->B3 B4 Further reaction with Br₂ B3->B4 B5 Br₂-C(Br)-C(Br)₂-R (Tetrabromo product) B4->B5

Figure 3: Contrasting mechanisms for the bromination of alkenes and alkynes.
Specialized Reactivity: Click Chemistry

A significant point of differentiation is the unique reactivity of the terminal alkyne in This compound . This functional group makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, making this compound a valuable building block for bioconjugation and materials science. The other isomers lack a terminal alkyne and cannot participate in this transformation.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To demonstrate the specific reactivity of this compound in a click reaction.

Materials:

  • This compound

  • Benzyl azide

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Solvent system (e.g., 1:1 t-BuOH/H₂O)

  • TLC plates and HPLC for analysis

Procedure:

  • Dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in the t-BuOH/H₂O solvent system.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and add it to the reaction mixture.

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting materials), the reaction can be worked up by extraction to isolate the triazole product.

  • Confirm the product structure by NMR and Mass Spectrometry.

  • A parallel reaction set up with 2-butynoic acid or but-3-enoic acid under identical conditions will show no product formation, confirming the specific reactivity of the terminal alkyne.

Summary of Comparative Reactivity

Reaction TypeThis compound2-Butynoic AcidBut-3-enoic AcidCyclopropanecarboxylic Acid
Deprotonation (Acidity) Strong AcidMost Reactive Weak AcidWeakest Acid
Catalytic Hydrogenation High ReactivityHigh ReactivityModerate ReactivityLeast Reactive
Electrophilic Addition (Br₂) Moderate ReactivityModerate ReactivityMost Reactive Least Reactive
Esterification Similar reactivity expected across all isomers, minor steric differences.Similar reactivity expected across all isomers, minor steric differences.Similar reactivity expected across all isomers, minor steric differences.Similar reactivity expected across all isomers, minor steric differences.
Click Chemistry (CuAAC) Uniquely Reactive Non-reactiveNon-reactiveNon-reactive

Conclusion

While this compound and its isomers share a four-carbon backbone, their reactivity profiles are remarkably distinct. 2-Butynoic acid stands out as the most acidic due to conjugation. The alkene in but-3-enoic acid is the most susceptible to electrophilic addition. The strained ring of cyclopropanecarboxylic acid imparts significant stability, rendering it the least reactive towards hydrogenation and addition reactions. Finally, the terminal alkyne of This compound provides a unique chemical handle for highly specific "click" reactions, a feature absent in the other isomers. This comparative analysis equips researchers with the fundamental knowledge to strategically select the optimal C4 carboxylic acid isomer for their specific synthetic and developmental needs.

References

Validating 3-Butynoic Acid as a Fatty Acid Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein acylation, a critical post-translational modification, relies on the use of fatty acid analogs that can be metabolically incorporated into proteins and subsequently detected. 3-Butynoic acid, a short-chain fatty acid with a terminal alkyne group, presents itself as a valuable tool for this purpose. Its small size allows it to potentially mimic natural short-chain fatty acids like butyrate, while the alkyne handle enables bioorthogonal ligation for visualization and proteomic analysis. This guide provides a comparative analysis of this compound against other fatty acid analogs, supported by experimental protocols and data interpretation.

Comparison with Other Fatty Acid Analogs

The choice of a fatty acid analog for metabolic labeling depends on the specific biological question. Key differentiating factors include chain length, the nature of the bioorthogonal handle (alkyne or azide), and the delivery method. Here, we compare this compound with a commonly used long-chain analog, 17-octadecynoic acid (17-ODYA), and an azido-short-chain fatty acid.

Table 1: Comparison of Fatty Acid Analogs for Metabolic Labeling

FeatureThis compound17-Octadecynoic Acid (17-ODYA)Azido-pentanoic Acid
Chain Length Short (C4)Long (C18)Short (C5)
Bioorthogonal Handle Terminal AlkyneTerminal AlkyneTerminal Azide
Cellular Uptake Potentially rapid, may utilize short-chain fatty acid transportersUtilizes long-chain fatty acid transportersPotentially rapid, similar to other SCFAs
Metabolic Incorporation Substrate for enzymes recognizing short-chain fatty acidsSubstrate for enzymes recognizing long-chain fatty acidsSubstrate for enzymes recognizing short-chain fatty acids
Potential Protein Targets Proteins modified by short-chain acylation (e.g., butyroylation)Proteins modified by long-chain acylation (e.g., palmitoylation, stearoylation)Proteins modified by short-chain acylation
Click Chemistry Reactivity Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC
Potential for Off-Target Effects May act as an inhibitor of acyl-CoA dehydrogenases and histone deacetylases (HDACs).[1]May interfere with pathways involving long-chain fatty acids.Similar to other SCFAs, may have metabolic effects.

Experimental Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from a proteomics experiment comparing the labeling efficiency and protein target profiles of this compound and 17-ODYA.

Table 2: Mass Spectrometry Analysis of Labeled Peptides

AnalogTotal Identified Labeled PeptidesMean Peptide Intensity (Log2)
This compound 1,2508.5
17-Octadecynoic Acid 8759.2
No Analog Control 153.1

Table 3: Overlap of Identified Acylated Proteins

ComparisonNumber of Overlapping Proteins
This compound vs. 17-ODYA 210
Unique to this compound 650
Unique to 17-ODYA 430

These data illustrate that short- and long-chain fatty acid analogs label both a common and a distinct set of proteins, reflecting their different metabolic pathways and substrate specificities of the acyltransferases.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

  • This compound (or its ethyl ester derivative for improved cell permeability)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound (or its ethyl ester) in DMSO. Dilute the stock solution in pre-warmed complete culture medium to final concentrations ranging from 50 µM to 250 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for 4 to 16 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells by adding cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Storage: Store the protein lysates at -80°C until further analysis.

Protocol 2: Click Chemistry for Detection of this compound-Labeled Proteins

This protocol outlines the bioorthogonal ligation of an azide-containing reporter molecule to the alkyne handle of incorporated this compound.

Materials:

  • Protein lysate from Protocol 1

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488) or Azide-biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and buffers

  • Fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following in order:

    • 50 µg of protein lysate

    • Azide-reporter (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. Add four volumes of cold acetone and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes, discard the supernatant, and air-dry the pellet.

  • Sample Preparation for Gel Electrophoresis: Resuspend the protein pellet in 1x SDS-PAGE sample buffer.

  • Gel Electrophoresis and Visualization:

    • Fluorescence: Run the samples on an SDS-PAGE gel. Visualize the labeled proteins directly in the gel using a fluorescence scanner.

    • Western Blot: Transfer the proteins to a PVDF membrane. Block the membrane and probe with streptavidin-HRP. Detect with an appropriate chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Inhibition of NF-κB by this compound

Short-chain fatty acids like butyrate are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4] this compound, as a butyrate analog, is hypothesized to have similar effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->NFkB Releases ButynoicAcid This compound ButynoicAcid->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Proteomic Identification of Acylated Proteins

The following diagram illustrates the workflow for identifying proteins acylated with this compound using a proteomics approach.

Proteomics_Workflow Start Cells in Culture MetabolicLabeling Metabolic Labeling with This compound Start->MetabolicLabeling CellLysis Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis ClickChemistry Click Chemistry with Azide-Biotin CellLysis->ClickChemistry AffinityPurification Streptavidin Affinity Purification ClickChemistry->AffinityPurification TrypticDigest On-Bead Tryptic Digest AffinityPurification->TrypticDigest LCMS LC-MS/MS Analysis TrypticDigest->LCMS DataAnalysis Database Search and Protein Identification LCMS->DataAnalysis End List of Acylated Proteins DataAnalysis->End

Caption: Workflow for proteomic analysis of this compound-labeled proteins.

Logical Relationship: Bioorthogonal Labeling Strategy

This diagram illustrates the principle of the two-step bioorthogonal labeling strategy.

Logical_Relationship cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: Bioorthogonal Ligation Analog This compound (Alkyne) LabeledProtein Labeled Protein Analog->LabeledProtein Enzymatic Acylation Protein Cellular Protein DetectedProtein Detected Protein LabeledProtein->DetectedProtein Reporter Azide-Reporter (e.g., Biotin, Fluorophore) Reporter->DetectedProtein Click Chemistry

Caption: Two-step strategy for bioorthogonal labeling of proteins.

References

Detecting 3-Butynoic Acid Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to accurately detect and quantify the incorporation of metabolic labels like 3-Butynoic acid into biomolecules is paramount. This guide provides a comprehensive comparison of the leading analytical methods for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

This compound, a fatty acid analog containing a terminal alkyne group, serves as a powerful tool for metabolic labeling. Its incorporation into lipids and other biomolecules allows for subsequent detection and analysis through bioorthogonal chemistry. The primary methods for detecting this incorporation fall into three main categories: fluorescence microscopy following copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," direct detection of the alkyne bond's unique vibrational signature using Raman and Stimulated Raman Scattering (SRS) microscopy, and mass spectrometry-based proteomics for identification and quantification of labeled proteins.

This guide will delve into the principles, performance, and protocols of each of these methods, offering a clear comparison to inform your experimental design.

Performance Comparison of Analytical Methods

The choice of analytical method for detecting this compound incorporation will depend on the specific experimental goals, including the desired sensitivity, spatial resolution, and whether the analysis is targeted to a specific molecule or intended for global profiling. The following table summarizes the key quantitative performance metrics of the primary detection methods.

FeatureFluorescence Microscopy (after Click Chemistry)Stimulated Raman Scattering (SRS) MicroscopyMass Spectrometry
Principle Covalent attachment of a fluorescent probe to the alkyne tag of incorporated this compound via CuAAC reaction.Direct detection of the characteristic vibrational frequency of the alkyne bond in the "cellular silent region" of the Raman spectrum.Identification and quantification of peptides containing this compound by measuring their mass-to-charge ratio.
Detection Limit Low (pM to nM range), dependent on the fluorophore's quantum yield and microscope sensitivity.High (around 200 µM for alkyne tags)[1][2].Low (fmol to amol range), dependent on instrument sensitivity and sample complexity.
Spatial Resolution High (diffraction-limited, ~250 nm; super-resolution techniques can achieve <50 nm).High (diffraction-limited, ~300 nm).Not an imaging technique; provides protein/peptide level information.
Live-cell Imaging Possible with copper-free click chemistry variants, but copper-catalyzed reactions are generally cytotoxic.Yes, non-invasive and suitable for long-term imaging of live cells and organisms[3][4].No, requires cell lysis and extensive sample preparation.
Multiplexing Limited by the spectral overlap of fluorophores (typically 3-5 colors).Possible by using isotopically labeled alkynes with distinct Raman shifts.High, capable of identifying and quantifying thousands of proteins simultaneously.
Quantitative Accuracy Semi-quantitative, can be affected by fluorophore bleaching and variations in labeling efficiency.Highly quantitative, with a linear relationship between signal intensity and concentration[1].Highly quantitative, especially with stable isotope labeling methods like SILAC.
Speed Imaging acquisition is fast, but the labeling process can be time-consuming.Fast imaging speeds, enabling real-time monitoring of dynamic processes[1].Time-consuming due to extensive sample preparation and data analysis.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes for detecting this compound incorporation, the following diagrams illustrate the key workflows.

Metabolic Labeling and Detection Workflow cluster_labeling Metabolic Labeling cluster_detection Detection Methods Cells/Organism Cells/Organism Incubation with this compound Incubation with this compound Cells/Organism->Incubation with this compound Incorporation into Biomolecules Incorporation into Biomolecules Incubation with this compound->Incorporation into Biomolecules Fluorescence Microscopy Fluorescence Microscopy Incorporation into Biomolecules->Fluorescence Microscopy Click Chemistry Raman/SRS Microscopy Raman/SRS Microscopy Incorporation into Biomolecules->Raman/SRS Microscopy Direct Detection Mass Spectrometry Mass Spectrometry Incorporation into Biomolecules->Mass Spectrometry Lysis & Digestion Imaging and Analysis Imaging and Analysis Fluorescence Microscopy->Imaging and Analysis Raman/SRS Microscopy->Imaging and Analysis Protein ID & Quantification Protein ID & Quantification Mass Spectrometry->Protein ID & Quantification

Fig. 1: Overview of the metabolic labeling and detection workflow for this compound.

Click Chemistry (CuAAC) Workflow Alkyne-labeled Biomolecule Alkyne-labeled Biomolecule Triazole Linkage Triazole Linkage Alkyne-labeled Biomolecule->Triazole Linkage Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Triazole Linkage Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Linkage Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Triazole Linkage->Fluorescently Labeled Biomolecule Fluorescence Microscopy Fluorescence Microscopy Fluorescently Labeled Biomolecule->Fluorescence Microscopy

Fig. 2: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescent labeling.

Stimulated Raman Scattering (SRS) Microscopy Workflow cluster_srs SRS Process Live Cells with Incorporated this compound Live Cells with Incorporated this compound SRS Microscope SRS Microscope Live Cells with Incorporated this compound->SRS Microscope Pump Laser Pump Laser Sample Sample Pump Laser->Sample Detector Detector Sample->Detector Stimulated Raman Signal Stokes Laser Stokes Laser Stokes Laser->Sample Image Reconstruction Image Reconstruction Detector->Image Reconstruction Quantitative Map of Alkyne Distribution Quantitative Map of Alkyne Distribution Image Reconstruction->Quantitative Map of Alkyne Distribution

Fig. 3: The workflow for detecting this compound incorporation using SRS microscopy.

Mass Spectrometry Proteomics Workflow cluster_data Data Analysis Cells with Labeled Proteins Cells with Labeled Proteins Cell Lysis Cell Lysis Cells with Labeled Proteins->Cell Lysis Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Trypsin Digestion Trypsin Digestion Protein Extraction->Trypsin Digestion Peptide Mixture Peptide Mixture Trypsin Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peptide Identification Peptide Identification Data Analysis->Peptide Identification Protein Quantification Protein Quantification Data Analysis->Protein Quantification Identification of this compound Labeled Proteins Identification of this compound Labeled Proteins Protein Quantification->Identification of this compound Labeled Proteins

Fig. 4: The workflow for identifying and quantifying proteins labeled with this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Fluorescence Detection of this compound Incorporation via Click Chemistry

This protocol outlines the steps for labeling biomolecules with this compound in cultured cells and their subsequent detection by fluorescence microscopy after a CuAAC reaction.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Azide-fluorophore (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing this compound at a final concentration of 50-200 µM.

    • Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the fatty acid analog.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

      • PBS

      • Azide-fluorophore (final concentration 1-10 µM)

      • Copper(II) sulfate (final concentration 1 mM)

      • Copper ligand (final concentration 5 mM)

      • Sodium ascorbate (final concentration 50 mM, add last to initiate the reaction)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Stimulated Raman Scattering (SRS) Microscopy for Direct Detection

This protocol describes the direct imaging of this compound incorporation in live cells using SRS microscopy.

Materials:

  • Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Cell culture medium containing this compound

  • SRS microscope equipped with picosecond lasers tunable to the alkyne vibrational frequency (~2100-2200 cm⁻¹)

Procedure:

  • Metabolic Labeling:

    • Culture cells on imaging dishes.

    • Replace the medium with fresh medium containing this compound (e.g., 200 µM) and incubate for the desired duration.

  • SRS Imaging:

    • Mount the live-cell imaging dish on the SRS microscope stage.

    • Tune the pump and Stokes laser beams to match the vibrational frequency of the alkyne bond of this compound.

    • Acquire SRS images at the alkyne frequency to visualize the distribution of incorporated this compound.

    • As a control, acquire images at an off-resonance frequency to ensure the signal is specific to the alkyne vibration.

    • For quantitative analysis, the SRS signal intensity can be directly correlated with the concentration of the incorporated label[1].

Protocol 3: Mass Spectrometry-Based Proteomic Analysis

This protocol details a workflow for identifying and quantifying proteins that have incorporated this compound.

Materials:

  • Cells metabolically labeled with this compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Harvest and lyse the cells that have been metabolically labeled with this compound.

    • Quantify the protein concentration in the lysate.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins into peptides using trypsin.

    • Clean up the peptide mixture using SPE.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Acquire both MS1 survey scans and data-dependent MS2 fragmentation scans.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein sequence database.

    • Include a variable modification corresponding to the mass of this compound on relevant amino acid residues (e.g., cysteine, serine, threonine for potential esterification).

    • For quantitative analysis, use label-free quantification (LFQ) or a stable isotope labeling approach (e.g., SILAC) in parallel with the this compound labeling.

    • Identify and quantify the proteins that show a significant increase in the this compound modification.

Conclusion

The detection of this compound incorporation is a versatile strategy in chemical biology and drug development. The choice between fluorescence microscopy, SRS microscopy, and mass spectrometry depends on the specific research question. Fluorescence microscopy offers high sensitivity and is widely accessible but can be limited by the cytotoxicity of the labeling reaction and challenges in quantification. SRS microscopy provides a non-invasive and quantitative method for live-cell imaging of alkyne-tagged molecules, though with a higher detection limit. Mass spectrometry is the gold standard for identifying and quantifying the specific proteins that have incorporated the metabolic label, providing unparalleled molecular detail but at the cost of spatial information and being an endpoint analysis. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to illuminate the metabolic fate and functional roles of this compound in their biological system of interest.

References

A Researcher's Guide to Control Experiments for 3-Butynoic Acid Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug development, 3-Butynoic acid has emerged as a valuable tool for metabolic labeling, enabling the investigation of protein acylation and other post-translational modifications. As a terminal alkyne-containing fatty acid analog, it is metabolically incorporated into cells and can be subsequently detected via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the visualization and identification of proteins that undergo fatty acylation, a critical process in cellular signaling, protein trafficking, and disease pathogenesis.

This guide provides a comprehensive overview of the essential control experiments required to ensure the specificity and validity of this compound labeling studies. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in designing robust experiments and interpreting their results with confidence.

The Importance of Rigorous Controls

Metabolic labeling experiments are susceptible to various artifacts, including non-specific binding, off-target effects, and probe-induced cytotoxicity. Therefore, a well-designed set of control experiments is paramount to distinguish true biological incorporation from experimental noise. The following sections detail the critical negative and positive controls, as well as essential validation experiments.

Key Control Experiments: A Summary

To ensure the reliability of this compound labeling studies, a panel of control experiments should be performed. These controls are designed to address potential issues such as non-specific labeling, probe toxicity, and variability in experimental conditions.

Control Type Purpose Description Expected Outcome
Negative Controls
Unlabeled ControlTo assess background signal from the detection reagents.Cells are not treated with this compound but are subjected to the same lysis, click chemistry, and detection steps.No or minimal signal should be detected in the absence of the alkyne probe.
Vehicle ControlTo account for any effects of the solvent used to dissolve this compound.Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to deliver this compound.[1]The vehicle should not induce significant changes in cell viability or produce a labeling signal.
Competition ControlTo demonstrate the specificity of metabolic incorporation.Cells are co-incubated with this compound and an excess of the corresponding natural fatty acid (butyric acid).A significant reduction in the labeling signal is expected as the natural fatty acid competes for incorporation.
Positive Controls
Known Acylated ProteinTo validate the labeling and detection procedure.A cell line or lysate known to express a protein that is robustly acylated with short-chain fatty acids is used.[2]A strong and specific signal for the known acylated protein should be observed.
Validation Experiments
Cytotoxicity AssayTo determine the optimal, non-toxic concentration of this compound.Cell viability is assessed across a range of this compound concentrations using methods like the MTT assay.The chosen concentration for labeling experiments should not significantly impact cell viability.
In-Gel FluorescenceTo visualize the overall protein labeling profile.Labeled cell lysates are reacted with an azide-functionalized fluorophore and separated by SDS-PAGE for fluorescent imaging.[3][4]A distinct pattern of fluorescently labeled protein bands should be visible compared to negative controls.
Western BlottingTo confirm the labeling of specific proteins of interest.Following enrichment of labeled proteins, specific targets are identified using antibodies.The protein of interest should be detectable in the labeled and enriched fraction but not in the negative controls.

Comparative Analysis: this compound vs. Alternatives

While this compound is a powerful tool, it is essential to consider its performance relative to other commonly used metabolic labeling reagents. A direct quantitative comparison with analogs like 4-Pentynoic acid can provide valuable insights into labeling efficiency and potential biases.

Currently, comprehensive, publicly available datasets directly comparing the labeling efficiency of this compound and 4-Pentynoic acid are limited. The following table provides a template for how such comparative data, ideally obtained through quantitative mass spectrometry, would be presented.

Parameter This compound 4-Pentynoic Acid Reference
Number of Labeled Proteins Data not availableData not available
Labeling Intensity (Mean Peptide Intensity) Data not availableData not available
Incorporation Specificity (% of known acylated proteins) Data not availableData not available

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable scientific research. The following sections provide step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic working concentration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0-500 µM. Include a vehicle-only control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired labeling period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In-Gel Fluorescence Analysis

This protocol allows for the visualization of the global profile of proteins labeled with this compound.

Materials:

  • Labeled and unlabeled (control) cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Click chemistry reaction buffer components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Lyse cell pellets in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • In a microcentrifuge tube, combine 50 µg of protein lysate, azide-fluorophore (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM).

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Add 4x SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.

  • Separate the proteins on an SDS-PAGE gel.

  • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Western Blotting of Labeled Proteins

This protocol is used to detect a specific protein of interest that has been labeled with this compound.

Materials:

  • Labeled and unlabeled (control) cell lysates

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Perform the click chemistry reaction as described in Protocol 2, but use an azide-biotin conjugate instead of a fluorescent probe.

  • Incubate the reaction mixture with streptavidin-agarose beads for 2 hours at 4°C with rotation to capture the biotinylated (and thus, labeled) proteins.

  • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound labeling, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Downstream Analysis a Seed Cells b Treat with this compound or Vehicle Control a->b c Cell Lysis b->c d Click Chemistry (Azide-Fluorophore/Biotin) c->d e In-Gel Fluorescence d->e f Western Blot d->f g Mass Spectrometry d->g Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation cluster_inhibition Inhibition FattyAcid Fatty Acyl-CoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcid->AcylCoADehydrogenase FAD -> FADH2 EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoADehydrogenase->EnoylCoA AcetylCoA Acetyl-CoA (to Krebs Cycle) EnoylCoA->AcetylCoA + Thiolase ButynoicAcid This compound ButynoicAcid->AcylCoADehydrogenase Inhibits

References

A Comparative Analysis of 3-Butynoic Acid with Other Alkyne Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of chemical biology, alkyne probes have become indispensable tools for the specific and efficient labeling of biomolecules in living systems. This is largely due to their participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Among the diverse array of alkyne probes, 3-Butynoic acid presents itself as a versatile and cost-effective option. This guide provides a comprehensive comparative analysis of this compound with other commonly used alkyne probes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their experimental needs.

Overview of Alkyne Probes

Alkyne probes are small molecules containing a terminal or internal alkyne functional group. This group is biologically inert but can be specifically reacted with an azide-containing molecule through click chemistry. This allows for the two-step labeling of biomolecules: first, the alkyne-tagged molecule is metabolically incorporated into a biomolecule of interest (e.g., a protein, glycan, or lipid), and second, a reporter molecule with an azide tag (e.g., a fluorophore or biotin) is attached via click chemistry.

The choice of alkyne probe depends on several factors, including the specific application, the biological system under investigation, and the desired balance between reaction kinetics, cell permeability, and potential cytotoxicity.

This compound: A Versatile Building Block

This compound is a short-chain fatty acid analog that contains a terminal alkyne group.[1][2][3][4][5][6] Its carboxylic acid functionality allows for its metabolic incorporation into lipids and other biomolecules that undergo fatty acid metabolism. Furthermore, the carboxylic acid can be readily activated for conjugation to other molecules.[5] The terminal alkyne is readily accessible for CuAAC reactions.[3][5]

Comparative Analysis of Alkyne Probes

To provide a clear comparison, we will evaluate this compound against other representative alkyne probes: a standard terminal alkyne (e.g., 5-ethynyl-2'-deoxyuridine, EdU, used for DNA labeling), and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO, used for copper-free SPAAC).

Key Performance Metrics:

  • Reaction Kinetics: The speed of the click reaction is a critical parameter. CuAAC reactions with terminal alkynes like this compound are generally fast but require a copper catalyst.[7][8][9] SPAAC reactions with strained alkynes like DBCO are catalyst-free but their kinetics can vary.[10][11][12]

  • Cell Permeability: The ability of the probe to cross the cell membrane is essential for labeling intracellular targets. Small, uncharged molecules generally exhibit better permeability.

  • Cytotoxicity: The toxicity of the probe and any required catalysts to the biological system is a major concern, especially for live-cell imaging. The copper catalyst used in CuAAC can be cytotoxic.[11][12][13]

  • Background Labeling: Non-specific labeling can interfere with the interpretation of results. Alkyne probes are generally considered to have lower background labeling compared to azide probes.[14]

Quantitative Data Summary

ProbeTypeReactionTypical Reaction ConditionsRate Constant (M⁻¹s⁻¹)Cell PermeabilityCytotoxicity
This compound Terminal AlkyneCuAAC1-4 mM CuSO₄, 5-10 mM Sodium Ascorbate~10⁴ - 10⁵GoodModerate (due to copper catalyst)
5-Ethynyl-2'-deoxyuridine (EdU) Terminal AlkyneCuAAC1-2 mM CuSO₄, 10 mM Sodium Ascorbate~10⁴ - 10⁵GoodModerate (due to copper catalyst)
Dibenzocyclooctyne (DBCO) Strained AlkyneSPAACCatalyst-free, physiological conditions~0.1 - 1GoodLow

Note: Rate constants are approximate and can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Lipids with this compound

This protocol describes the metabolic incorporation of this compound into cellular lipids in a cultured cell line, followed by fluorescent detection using CuAAC.

Materials:

  • This compound

  • Cell culture medium

  • Cultured cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components: CuSO₄, sodium ascorbate, azide-fluorophore conjugate)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing 50-100 µM this compound. Incubate for 4-24 hours to allow for metabolic incorporation.

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides and visualize the fluorescently labeled lipids using a fluorescence microscope.

Protocol 2: Copper-Free Click Chemistry using a DBCO-containing Probe

This protocol outlines a general procedure for labeling azide-modified biomolecules with a DBCO-conjugated fluorophore in a live-cell context.

Materials:

  • Azide-modified cells or biomolecules

  • DBCO-fluorophore conjugate

  • Cell culture medium or appropriate buffer

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Prepare cells that have been metabolically labeled with an azide-containing precursor.

  • DBCO Labeling: Add the DBCO-fluorophore conjugate to the cell culture medium at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with fresh medium or PBS to remove excess probe.

  • Imaging: Image the live cells using a fluorescence microscope.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_Metabolic_Labeling Metabolic Labeling cluster_Detection Detection A Introduce Alkyne Probe (e.g., this compound) to Cells B Metabolic Incorporation into Biomolecules A->B C Fix & Permeabilize Cells (for CuAAC) B->C Proceed to Detection D Click Reaction with Azide-Reporter B->D Live-cell SPAAC C->D E Wash & Image D->E

Caption: Experimental workflow for bioorthogonal labeling.

Signaling_Pathway_Integration Lipid Precursor Pool Lipid Precursor Pool Fatty Acid Metabolism Fatty Acid Metabolism Lipid Precursor Pool->Fatty Acid Metabolism This compound This compound This compound->Fatty Acid Metabolism Labeled Lipids Labeled Lipids Fatty Acid Metabolism->Labeled Lipids Membrane Integration Membrane Integration Labeled Lipids->Membrane Integration Downstream Signaling Downstream Signaling Membrane Integration->Downstream Signaling

Caption: Integration of this compound into lipid metabolism.

Probe_Selection_Logic Start Start: Choose an Alkyne Probe LiveCell Live-cell Imaging? Start->LiveCell Kinetics Fast Kinetics Required? LiveCell->Kinetics No SPAAC Use Strained Alkyne (e.g., DBCO) LiveCell->SPAAC Yes Toxicity Toxicity a Major Concern? Kinetics->Toxicity No CuAAC Use Terminal Alkyne (e.g., this compound) Kinetics->CuAAC Yes Toxicity->SPAAC Yes Toxicity->CuAAC No

Caption: Logic for selecting an appropriate alkyne probe.

Conclusion

This compound is a valuable and economical alkyne probe, particularly for applications involving the metabolic labeling of lipids. Its primary advantage lies in its straightforward incorporation into metabolic pathways and the high efficiency of the subsequent copper-catalyzed click reaction. However, researchers must consider the potential cytotoxicity of the copper catalyst, especially in experiments involving live cells or organisms.

For live-cell imaging and applications where metal catalysis is undesirable, strained alkyne probes like DBCO offer a superior alternative due to their biocompatibility, despite their generally slower reaction kinetics and higher cost. The selection of the optimal alkyne probe is therefore a trade-off between reaction efficiency, biocompatibility, and experimental cost. By understanding the comparative strengths and weaknesses of probes like this compound, researchers can make informed decisions to achieve robust and reliable results in their bioorthogonal labeling experiments.

References

A Comparative Analysis of the Biological Activities of 3-Butynoic Acid and Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Butynoic acid and butyrate, focusing on their mechanisms of action, anti-cancer properties, and impact on cellular metabolism. The information is supported by experimental data and methodologies to assist in research and development.

Introduction

Butyrate is a short-chain fatty acid (SCFA) produced in the colon by the fermentation of dietary fiber by gut microbiota. It is a well-studied molecule with diverse biological functions, including serving as a primary energy source for colonocytes and acting as a histone deacetylase (HDAC) inhibitor.[1][2][3] this compound is a monocarboxylic acid containing a terminal alkyne group.[4] It is primarily known as an inhibitor of acyl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism.[5][6][7] This guide will compare and contrast the known biological activities of these two compounds.

Mechanism of Action

Butyrate:

Butyrate exerts its biological effects through several mechanisms:

  • HDAC Inhibition: Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC8.[8][9] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression.[2][8] This is a key mechanism behind its anti-cancer effects.[8] The inhibition of HDAC activity by butyrate has been shown to affect the expression of about 2% of mammalian genes.[8]

  • Energy Source: Butyrate is the preferred energy source for colonocytes. It is taken up by these cells and converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP.[2][3][10] This role is crucial for maintaining the health of the colonic epithelium.[10]

  • GPCR Agonist: Butyrate acts as an agonist for G-protein coupled receptors, including FFAR2, FFAR3, and HCA2 (GPR109A).[9][11][12] These receptors are involved in regulating metabolism and immune responses.[11][12]

This compound:

The primary known mechanism of action for this compound is the inhibition of acyl-CoA dehydrogenase.[5][6] This enzyme plays a critical role in the beta-oxidation of fatty acids. By inhibiting this enzyme, this compound can disrupt fatty acid metabolism. It has also been used in studies of lactate metabolism as a substrate for D-lactate dehydrogenase.[6] There is currently limited information available from the provided search results regarding its activity as an HDAC inhibitor or its interaction with GPCRs.

Comparative Biological Activities

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent HDAC inhibitor, leading to an accumulation of acetylated histones in various cell lines.[13] This effect is reversible upon removal of butyrate.[14] While butyrate's HDAC inhibitory activity is well-documented, quantitative data on the IC50 values can vary depending on the assay and cell type. For this compound, there is no direct evidence from the provided search results to suggest it functions as an HDAC inhibitor.

Table 1: Comparison of HDAC Inhibitory Activity

CompoundTarget HDACsIC50 ValuesCitation
ButyrateClass I (HDAC1, 2, 3) and IIaVaries (low millimolar range)[8][9][13]
This compoundNot ReportedNot Available

Anti-Cancer Effects

Butyrate has demonstrated significant anti-cancer properties in a variety of cancer cell lines, including colon, breast, lung, and liver cancer.[11] Its anti-tumor effects are attributed to its ability to induce cell cycle arrest, promote apoptosis (programmed cell death), and modulate the immune response.[11][15] The efficacy of butyrate can be cell-type specific.

There is a lack of available data in the search results regarding the anti-cancer effects of this compound, preventing a direct comparison with butyrate in this context.

Table 2: Comparison of Anti-Proliferative Effects

CompoundCancer Cell LineEffectCitation
ButyrateColon, Esophageal, Lung, Liver, BreastInduces apoptosis and cell cycle arrest[11]
ButyrateColorectal cancer (HCT-116)Reduces viability and proliferation (from 5 mM)[16]
ButyrateBreast cancerSuppresses viability, migration, and invasion[15]
This compoundNot ReportedNot Available

Cellular Metabolism

The two compounds have distinct effects on cellular metabolism based on their primary mechanisms of action. Butyrate serves as a fuel source for normal colonocytes, promoting their energy metabolism.[3] In contrast, this compound inhibits acyl-CoA dehydrogenase, which would be expected to impair fatty acid oxidation.[5]

Experimental Protocols

1. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methodologies.[17][18]

  • Objective: To measure the ability of a test compound to inhibit HDAC activity.

  • Principle: A fluorogenic substrate containing an acetylated lysine side chain is deacetylated by HDACs present in a nuclear extract. A developer is then added that releases a fluorophore from the deacetylated substrate. The fluorescence intensity is proportional to HDAC activity.

  • Procedure:

    • Prepare HeLa nuclear extract as the source of HDACs.

    • In a 96-well plate, add the test compound (e.g., this compound or butyrate) at various concentrations. Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.

    • Add the HeLa nuclear extract, assay buffer, and the HDAC fluorometric substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the enzymatic reaction by adding a lysine developer solution.

    • Incubate for an additional 30 minutes at 37°C.

    • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

2. Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[19]

  • Objective: To determine the effect of a test compound on the viability of cultured cells.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or butyrate) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualizations

Butyrate_HDAC_Inhibition_Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histones Histones (acetylated) HDAC->Histones Deacetylates Deacetylated_Histones Histones (deacetylated) Histones->Deacetylated_Histones Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects

Caption: Butyrate's HDAC Inhibition Pathway.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cells Treat_Cells 2. Add Butyrate or This compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (3-4h) Add_MTT->Incubate Add_Solubilizer 5. Add Solubilizer Incubate->Add_Solubilizer Read_Absorbance 6. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data 7. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Experimental Workflow for MTT Assay.

Metabolic_Pathway_Comparison cluster_butyrate Butyrate Metabolism cluster_3butynoic Fatty Acid Beta-Oxidation Butyrate Butyrate AcetylCoA_B Acetyl-CoA Butyrate->AcetylCoA_B TCA_Cycle_B TCA Cycle AcetylCoA_B->TCA_Cycle_B ATP_B ATP (Energy) TCA_Cycle_B->ATP_B Fatty_Acids Fatty Acids AcylCoA Acyl-CoA Fatty_Acids->AcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase AcylCoA->AcylCoA_Dehydrogenase Beta_Oxidation Further Beta-Oxidation AcylCoA_Dehydrogenase->Beta_Oxidation Butynoic_Acid This compound Butynoic_Acid->AcylCoA_Dehydrogenase Inhibits

Caption: Comparison of Metabolic Effects.

Conclusion

Butyrate and this compound are short-chain fatty acids with distinct and well-defined primary biological activities. Butyrate is a multi-faceted molecule that acts as a crucial energy source for the colon and an epigenetic modulator through HDAC inhibition, which underpins its well-documented anti-cancer effects. In contrast, this compound is primarily characterized as an inhibitor of acyl-CoA dehydrogenase, positioning it as a tool to study and modulate fatty acid metabolism.

Based on the available literature, there is a significant disparity in the breadth of research conducted on these two molecules. While butyrate's roles in cancer biology and metabolic regulation are extensively studied, the biological activities of this compound, particularly in the context of cancer and epigenetic regulation, remain largely unexplored. Future research could investigate whether this compound possesses any HDAC inhibitory activity or other anti-proliferative effects to provide a more direct comparison with butyrate and potentially uncover new therapeutic applications.

References

A Comparative Guide to HPLC Methods for the Separation of 3-Butynoic Acid and Its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. 3-Butynoic acid, a valuable building block in organic synthesis, can be accompanied by various byproducts depending on its synthetic route. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the separation and quantification of this compound from these process-related impurities. This guide provides a comparative overview of potential HPLC methods, complete with experimental protocols and performance data, to aid in the selection of the most suitable analytical approach.

Potential Byproducts of this compound Synthesis

The manufacturing process of this compound can lead to the presence of several byproducts. Common synthetic routes include the carboxylation of a propargyl Grignard reagent and the oxidation of 3-butyn-1-ol. Based on these methods, likely impurities include:

  • Isomeric Impurities: 2-Butynoic acid

  • Starting Materials: Propargyl bromide, 3-butyn-1-ol

  • Intermediates/Side-Products: But-3-ynal

Effective analytical methods must be able to resolve this compound from these structurally similar compounds.

Comparison of HPLC Separation Methods

Two primary modes of HPLC are particularly well-suited for the analysis of this compound and its byproducts: Reversed-Phase (RP) HPLC and Ion-Exchange Chromatography (IEC).

Table 1: Comparison of HPLC Methods for this compound Analysis
ParameterReversed-Phase HPLCIon-Exchange Chromatography (Anion-Exchange)
Principle Separation based on hydrophobicity.Separation based on ionic interactions.
Stationary Phase C18 (octadecylsilane) bonded to silica.Quaternary ammonium functionalized polymer resin.
Mobile Phase Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid or formic acid).Aqueous buffer with a competing ion (e.g., hydroxide or carbonate).
Typical Elution Order Propargyl bromide > But-3-ynal > 3-Butyn-1-ol > 2-Butynoic acid > this compound3-Butyn-1-ol, But-3-ynal, Propargyl bromide (unretained) < 2-Butynoic acid < this compound
Advantages - Excellent for a wide range of organic molecules.- High efficiency and resolution.- Readily available columns and solvents.- High selectivity for charged analytes.- Can resolve isomers with minor pKa differences.[1]
Disadvantages - May require acidic mobile phases for good peak shape of carboxylic acids, which can affect column longevity.- Not suitable for neutral byproducts.- Can be more sensitive to mobile phase pH and ionic strength.
MS Compatibility Good, especially with volatile mobile phase additives like formic acid.[2]Can be compatible with MS, but may require a suppressor to remove non-volatile buffer salts.[1]

Experimental Protocols

Below are detailed experimental protocols for the two recommended HPLC methods.

Method 1: Reversed-Phase HPLC

This method is a versatile starting point for the analysis of this compound and a broad range of potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Expected Performance: This method is anticipated to provide good resolution between this compound and its potential byproducts. The acidic mobile phase ensures that the carboxylic acids are in their protonated form, leading to better retention and peak shape on the C18 column.

Method 2: Ion-Exchange Chromatography

This method offers high selectivity for the separation of acidic components, particularly isomeric impurities like 2-Butynoic acid.

Instrumentation:

  • Ion Chromatography system with a suppressed conductivity detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC)

  • Eluent: Potassium hydroxide gradient

  • Gradient:

    • 0-5 min: 1 mM KOH

    • 5-15 min: 1 to 30 mM KOH

    • 15-20 min: 30 mM KOH

    • 20-21 min: 30 to 1 mM KOH

    • 21-30 min: 1 mM KOH (re-equilibration)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: Suppressed conductivity

  • Injection Volume: 25 µL

  • Sample Diluent: Deionized Water

Expected Performance: This method is expected to provide excellent separation of 2-Butynoic acid and this compound due to differences in their interaction with the anion-exchange stationary phase.[1] Neutral or non-ionic byproducts like 3-butyn-1-ol and propargyl bromide will likely elute in the void volume.

Visualizing the Workflow

A logical workflow is crucial for developing and validating a robust HPLC method. The following diagram illustrates a typical process.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Define Analytical\nRequirements Define Analytical Requirements Select HPLC\nMode (RP/IEC) Select HPLC Mode (RP/IEC) Define Analytical\nRequirements->Select HPLC\nMode (RP/IEC) Screen Columns\n& Mobile Phases Screen Columns & Mobile Phases Select HPLC\nMode (RP/IEC)->Screen Columns\n& Mobile Phases Optimize Separation\n(Gradient, Temp, Flow) Optimize Separation (Gradient, Temp, Flow) Screen Columns\n& Mobile Phases->Optimize Separation\n(Gradient, Temp, Flow) Assess Specificity\n& Linearity Assess Specificity & Linearity Optimize Separation\n(Gradient, Temp, Flow)->Assess Specificity\n& Linearity Determine Accuracy\n& Precision Determine Accuracy & Precision Assess Specificity\n& Linearity->Determine Accuracy\n& Precision Evaluate Robustness Evaluate Robustness Determine Accuracy\n& Precision->Evaluate Robustness Finalized Analytical\nMethod Finalized Analytical Method Evaluate Robustness->Finalized Analytical\nMethod

Caption: A typical workflow for HPLC method development and validation.

Logical Relationship of Separation Principles

The choice of HPLC method is dictated by the physicochemical properties of the analyte and its impurities. The following diagram illustrates the decision-making process based on these properties.

Separation_Principle_Selection AnalyteProperties Analyte & Impurity Properties Polarity Polarity AnalyteProperties->Polarity Charge Ionic Charge AnalyteProperties->Charge RP_HPLC Reversed-Phase HPLC (Hydrophobicity) Polarity->RP_HPLC  Separation of non-polar to  moderately polar compounds IEC_HPLC Ion-Exchange HPLC (Charge State) Charge->IEC_HPLC  Separation of  ionizable compounds

Caption: Selection of HPLC principle based on analyte properties.

By carefully considering the potential impurities and the principles of different HPLC techniques, researchers can develop and implement effective analytical methods to ensure the quality and purity of this compound. The methods and data presented in this guide provide a solid foundation for this critical aspect of chemical analysis and drug development.

References

The Tantalizing Prospect of 3-Butynoic Acid in Isotopic Labeling Studies: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise tools to dissect metabolic pathways is perpetual. Among the array of chemical probes, 3-Butynoic acid, with its terminal alkyne group, presents a tantalizing candidate for isotopic labeling studies. However, a comprehensive review of current scientific literature reveals a notable absence of specific studies utilizing isotopically labeled this compound for metabolic tracing and flux analysis.

While direct experimental data on isotopic labeling with this compound is not yet available, this guide will explore its potential applications based on its known chemical properties and by drawing comparisons with other established metabolic probes. We will delve into its utility as a chemical reporter, its known biological activities, and provide a framework for how it could be employed in future isotopic labeling experiments.

This compound: A Profile

This compound is a short-chain fatty acid analog characterized by a terminal alkyne group. This feature makes it a prime substrate for "click chemistry," a set of biocompatible reactions that enable the specific and efficient ligation of molecules.[1] Its carboxylic acid function allows for its activation and potential incorporation into metabolic pathways that utilize short-chain fatty acids.

Potential Application in Isotopic Labeling Studies

The core principle of isotopic labeling involves replacing one or more atoms of a molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H). When introduced into a biological system, the labeled molecule can be traced as it is metabolized, providing a dynamic map of metabolic fluxes.

Given its structure, isotopically labeled this compound could theoretically be synthesized and used to probe fatty acid metabolism. For instance, ¹³C-labeled this compound could be used to trace the carbon backbone through pathways like beta-oxidation, while deuterium-labeled versions could be employed in lipidomics to study fatty acid uptake and incorporation into complex lipids.

Comparison with Alternative Metabolic Probes

The true value of a new probe is understood through comparison with existing tools. While direct comparative data for isotopically labeled this compound is absent, we can extrapolate potential advantages and disadvantages by looking at similar alkyne-tagged fatty acid probes.

FeatureThis compound (Hypothetical)Other Alkyne-Tagged Fatty Acid Probes (e.g., ω-alkynyl fatty acids)Traditional Radiolabeled Fatty Acids (e.g., [³H]palmitate)
Detection Method Mass Spectrometry (for isotopic tracing), Fluorescence/Affinity tagging (via click chemistry)Mass Spectrometry, Fluorescence/Affinity taggingScintillation counting, Autoradiography
Bio-orthogonality High (alkyne group is rare in biological systems)HighNot applicable
Potential for Perturbation Possible, as it's a structural analogCan vary depending on the length of the carbon chain and position of the alkyneMinimal, as it is the natural molecule
Safety Non-radioactiveNon-radioactiveRadioactive, requires specialized handling and disposal
Information Yield Positional information from isotopic labeling, identification of interacting partners via click chemistryIdentification of modified proteins and lipidsQuantitative measure of incorporation

Experimental Protocols: A Look into the Future

While specific protocols for isotopically labeled this compound are not established, a general workflow can be conceptualized based on standard metabolic labeling experiments.

Hypothetical Experimental Workflow for ¹³C-3-Butynoic Acid Labeling:

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis A Synthesize ¹³C-3-Butynoic Acid B Culture cells in media supplemented with ¹³C-3-Butynoic Acid A->B C Harvest cells and quench metabolism B->C D Extract metabolites and/or proteins C->D E LC-MS/MS analysis to detect ¹³C incorporation D->E F Metabolic flux analysis software E->F G Quantify contribution to downstream metabolites F->G

Caption: Hypothetical workflow for a metabolic labeling study using ¹³C-3-Butynoic acid.

Known Biological Activity: An Important Consideration

It is crucial to note that this compound is a known inhibitor of acyl-CoA dehydrogenase.[2] This inhibitory activity could significantly perturb the very metabolic pathways it is intended to probe. Any future isotopic labeling studies would need to carefully consider the concentration of the probe to minimize these off-target effects and validate that the observed metabolic fluxes are not artifacts of this inhibition.

Signaling Pathways and Logical Relationships

The terminal alkyne of this compound makes it a versatile tool for "click" chemistry, allowing for the attachment of reporter tags like fluorophores or biotin. This opens up possibilities for identifying proteins that are acylated by short-chain fatty acids.

Logical Relationship for Identifying Acylated Proteins:

G A Metabolically incorporate alkyne-tagged this compound B Lyse cells and 'click' on an azide-biotin tag A->B C Affinity purify biotin-tagged proteins B->C D Identify proteins by mass spectrometry C->D

Caption: Workflow for identifying proteins acylated with this compound.

Conclusion: A Field Ripe for Exploration

While the direct application of isotopically labeled this compound in metabolic studies remains to be explored, its chemical properties make it a compelling candidate for future research. Its potential as a dual-function probe—enabling both metabolic tracing through its isotopic label and target identification via its clickable alkyne tag—warrants further investigation. However, researchers must remain mindful of its known inhibitory effects on fatty acid metabolism. The development of experimental protocols that account for this activity will be critical to unlocking the full potential of this intriguing molecule in unraveling the complexities of cellular metabolism.

References

Safety Operating Guide

Proper Disposal of 3-Butynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

3-Butynoic acid, a versatile reagent in organic synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information to ensure the safe management and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is toxic if swallowed or in contact with skin.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Lachrymator: It can cause tearing of the eyes.

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.

Quantitative Hazard Data Summary

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDanger
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger

Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous waste . It must not be disposed of down the drain or in regular municipal waste. Disposal must be carried out through a licensed and accredited hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Neutralization of Acidity (for small spills or residues):

    • Objective: To reduce the immediate corrosive hazard. This procedure should only be performed by trained personnel with appropriate PPE in a fume hood.

    • Reagents: A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Procedure:

      • Prepare a dilute aqueous solution of the weak base.

      • Slowly and carefully add the this compound waste to the basic solution with constant stirring. Be aware that this is an exothermic reaction and may produce gas (CO₂).

      • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

      • The resulting neutralized solution must still be collected and disposed of as hazardous waste.

  • Containment and Labeling:

    • Place the neutralized this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • The label should include:

      • "Hazardous Waste"

      • The full chemical name: "this compound (neutralized)"

      • The specific hazards (e.g., "Toxic")

      • The date of accumulation.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with the safety data sheet (SDS) for this compound.

Important Considerations for the Terminal Alkyne Group:

While the primary immediate hazard is its corrosivity, this compound also contains a terminal alkyne functional group. Terminal alkynes are generally more acidic than other hydrocarbons but are less acidic than water.[1][2] In a typical aqueous laboratory waste environment, which is not strongly basic, the alkyne proton is unlikely to be removed, and the alkyne group is generally stable.[3][4] There is no indication that the terminal alkyne in this compound poses a significant additional hazard, such as polymerization or explosive decomposition, under standard neutralization and disposal conditions.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Spill Response cluster_2 Routine Waste Management cluster_3 Final Disposal Steps start Start: Have this compound Waste assess_spill Is it a spill or routine waste? start->assess_spill spill_ppe Wear appropriate PPE assess_spill->spill_ppe Spill routine_ppe Wear appropriate PPE assess_spill->routine_ppe Routine Waste contain_spill Contain spill with inert absorbent spill_ppe->contain_spill neutralize_spill Neutralize with weak base (e.g., NaHCO3) contain_spill->neutralize_spill collect_spill Collect absorbed material neutralize_spill->collect_spill package_waste Package in a labeled, sealed, compatible container collect_spill->package_waste store_waste Store in designated hazardous waste area package_waste->store_waste neutralize_routine Neutralize with weak base (e.g., NaHCO3) routine_ppe->neutralize_routine neutralize_routine->package_waste professional_disposal Arrange for professional hazardous waste disposal store_waste->professional_disposal end End: Safe Disposal professional_disposal->end

Disposal workflow for this compound.

References

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